Propyl Paraben-13C6
Description
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Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
propyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3+1,4+1,5+1,6+1,8+1,9+1 |
InChI Key |
QELSKZZBTMNZEB-CICUYXHZSA-N |
Isomeric SMILES |
CCCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Propyl Paraben-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Propyl Paraben-¹³C₆, an isotopically labeled version of Propyl Paraben used as an internal standard in quantitative analytical studies. This document outlines the chemical synthesis, detailed experimental protocols, purification techniques, and relevant characterization data.
Introduction
Propyl Paraben (propyl 4-hydroxybenzoate) is an n-propyl ester of p-hydroxybenzoic acid widely used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1] Propyl Paraben-¹³C₆ is a stable isotope-labeled analog where the six carbon atoms of the benzene ring are replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of propyl paraben in various matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.
The primary route for synthesizing parabens is the Fischer-Speier esterification of 4-hydroxybenzoic acid with the corresponding alcohol, catalyzed by a strong acid.[1] For the synthesis of Propyl Paraben-¹³C₆, the same principle applies, utilizing ¹³C-labeled 4-hydroxybenzoic acid as the starting material.
Synthesis of Propyl Paraben-¹³C₆
The synthesis involves the acid-catalyzed esterification of 4-hydroxybenzoic acid-¹³C₆ with n-propanol. The reaction proceeds by protonation of the carboxylic acid group, followed by nucleophilic attack by the propanol, and subsequent elimination of water to form the ester.
Reaction Scheme:
4-Hydroxybenzoic acid-¹³C₆ + n-Propanol ⇌ Propyl Paraben-¹³C₆ + H₂O (in the presence of H⁺ catalyst)
A visual representation of the synthesis workflow is provided below.
Experimental Protocols
The following protocol is adapted from established methods for paraben synthesis.[2] Researchers should perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment.
3.1. Materials and Equipment
-
4-Hydroxybenzoic acid-¹³C₆
-
n-Propanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)
3.2. Synthesis Procedure
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 1 mole equivalent of 4-hydroxybenzoic acid-¹³C₆ with 3-4 mole equivalents of n-propanol.[2] The excess propanol serves as both a reactant and a solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 mole equivalents) to the stirring mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 95-100°C) with continuous stirring.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[2]
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess n-propanol, potentially using a rotary evaporator or steam distillation.[2]
-
Pour the cooled residue into a beaker. Slowly add 10% sodium carbonate solution while stirring until the pH of the solution is neutral (pH 7.0-8.0).[2] This step neutralizes the acidic catalyst and any unreacted 4-hydroxybenzoic acid.
-
Crystallization and Isolation: The crude Propyl Paraben-¹³C₆ will precipitate as a white solid upon neutralization and cooling. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water to remove residual salts and impurities.[2]
-
Drying: Dry the collected solid under vacuum to yield the crude product.
Purification
For use as an analytical standard, the crude product must be purified to a high degree (>95%). A combination of recrystallization and preparative HPLC is recommended.
4.1. Recrystallization
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent will depend on the impurity profile of the crude product.
4.2. Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative reverse-phase HPLC is the method of choice.[3]
Illustrative HPLC Purification Workflow:
Example HPLC Method Parameters (Analytical Scale):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water.[4]
-
Detection: UV at 254 nm.[4]
-
Flow Rate: ~1 mL/min.[4]
Note: These parameters would need to be scaled up for a preparative separation.
Data Presentation
The following table summarizes key quantitative data for Propyl Paraben and its ¹³C₆-labeled analog.
| Parameter | Value | Reference |
| Chemical Formula (¹³C₆) | C₄¹³C₆H₁₂O₃ | [5] |
| Molecular Weight (¹³C₆) | 186.16 g/mol | [5] |
| CAS Number (¹³C₆) | 2075718-26-0 | [5][6] |
| Appearance | White crystalline solid/powder | [1][7] |
| Melting Point (unlabeled) | 96-99 °C | [1] |
| Purity Specification (¹³C₆) | >95% (by HPLC) | [5][8] |
| Typical Synthesis Yield (unlabeled) | 81-93% | [2] |
| Solubility in Water (unlabeled) | 463 mg/L at 20 °C | [9] |
Conclusion
The synthesis of Propyl Paraben-¹³C₆ can be reliably achieved through the acid-catalyzed esterification of 4-hydroxybenzoic acid-¹³C₆ with n-propanol. Subsequent purification, primarily through recrystallization and preparative HPLC, is crucial to obtain the high purity required for its application as an internal standard in sensitive analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important labeled compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 13 C‐labeled parabens from isotopically enriched phenols using the Houben–Hoesch reaction | NSF Public Access Repository [par.nsf.gov]
- 7. HPLC Analysis of Propylparaben | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Propyl Paraben-13C6 CAS number and molecular weight
An In-depth Technical Guide to Propyl Paraben-13C6: Core Properties
For researchers, scientists, and drug development professionals, understanding the fundamental properties of isotopically labeled compounds is critical for experimental design and data interpretation. This guide provides the core technical data for this compound, a stable isotope-labeled version of Propyl Paraben.
Physicochemical Data
The essential identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. These values are fundamental for substance identification, procurement, and regulatory compliance.
| Property | Value |
| CAS Number | 2075718-26-0[1][2][3][4] |
| Molecular Weight | 186.16 g/mol [1][2][3][4] |
Structural and Isotopic Information
This compound is a variant of Propyl Paraben where six carbon atoms in the benzene ring have been replaced with the Carbon-13 (¹³C) isotope. This labeling is crucial for studies involving mass spectrometry, as it provides a distinct mass shift from the unlabeled endogenous compound.
Caption: Relationship between this compound and its key identifiers.
References
Propyl Paraben-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propyl Paraben-13C6. The information presented herein is crucial for ensuring the integrity of the compound in research and pharmaceutical development applications. The stability of the isotopically labeled this compound is expected to be comparable to that of its unlabeled counterpart, Propyl Paraben.
Core Stability Profile
Propyl paraben is a stable and non-volatile compound.[1] However, it is susceptible to degradation under certain conditions, primarily through hydrolysis of its ester linkage. The primary degradation product is p-hydroxybenzoic acid (PHBA).[2][3][4][5] Further degradation of PHBA to phenol has also been reported.[3][5] The stability of propyl paraben is significantly influenced by pH, with increased degradation observed in both acidic and alkaline environments.[6][7][8]
Storage Recommendations
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Atmosphere | Duration |
| Neat Solid | +4°C | Store under nitrogen | As per manufacturer's expiry |
| In Solvent | -20°C or -80°C | Store under nitrogen | 1 month at -20°C, 6 months at -80°C |
Quantitative Stability Data
The following tables summarize the quantitative data available from forced degradation studies on propyl paraben. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Table 1: Degradation of Propyl Paraben under Various Stress Conditions
| Stress Condition | Concentration of Stress Agent | Temperature | Duration | Percent Degradation | Primary Degradation Product | Reference |
| Acidic | 5N HCl | Room Temperature | Not Specified | ~3.5% | p-hydroxybenzoic acid | [6] |
| Alkaline | 5N NaOH | Room Temperature | Not Specified | ~11% | p-hydroxybenzoic acid | [6] |
| Oxidative | 30% H₂O₂ | Room Temperature | Not Specified | ~8% | Not Specified | [6] |
| Alkaline | 0.05 N NaOH | Not Specified | 24 hours | Significant Degradation | p-hydroxybenzoic acid | [9] |
| Acidic | 0.05 N HCl | Not Specified | 24 hours | Minor Degradation | p-hydroxybenzoic acid | [9] |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies and the subsequent analysis by a stability-indicating HPLC method.
Forced Degradation Study Protocol
This protocol describes the conditions for inducing the degradation of this compound to assess its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong acid (e.g., 1N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Neutralize the solution with a suitable base (e.g., 1N NaOH) before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a strong base (e.g., 1N NaOH) and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). Neutralize the solution with a suitable acid (e.g., 1N HCl) before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a specified duration (e.g., 24 hours).
-
Photostability: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Subject a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.
Table 2: Example of a Stability-Indicating HPLC Method for Propyl Paraben Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (pH adjusted with an acid, e.g., acetic acid or phosphoric acid). A common mobile phase is a mixture of water (pH 3.0 with glacial acetic acid) and methanol (30:70). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 254 nm or 258 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Visualizations
The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability testing.
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phexcom.com [phexcom.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity of Propyl Paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Propyl Paraben-13C6, a crucial stable isotope-labeled internal standard used in quantitative bioanalytical studies. Understanding and verifying its isotopic enrichment is paramount for ensuring the accuracy and reliability of experimental results.
Introduction: The Role of this compound in Research
This compound is the n-propyl ester of p-hydroxybenzoic acid, where the six carbon atoms of the benzene ring have been replaced with the heavy isotope, carbon-13.[1] It serves as an ideal internal standard for mass spectrometry-based quantification of propylparaben in various matrices, including cosmetics, pharmaceuticals, and biological samples.[2][3] The six-mass-unit difference between the labeled standard and the native analyte allows for clear differentiation in a mass spectrometer, minimizing analytical interference and improving method precision. The efficacy of this standard is directly dependent on its isotopic and chemical purity.
Synthesis and Isotopic Labeling
The synthesis of this compound typically follows the established method for producing unlabeled parabens: an acid-catalyzed esterification.[4][5] The key to producing the labeled compound is the use of a 13C-enriched starting material. The process involves the reaction of 4-hydroxybenzoic acid-(ring-13C6) with n-propanol.[5] This ensures the stable isotopes are incorporated into the core phenolic ring structure of the molecule.
Caption: Synthesis pathway for this compound via esterification.
Isotopic and Chemical Purity Data
The quality of a stable isotope-labeled standard is defined by two key parameters: chemical purity and isotopic purity. Chemical purity refers to the percentage of the desired compound relative to any non-isotopic impurities. Isotopic purity (or isotopic enrichment) refers to the percentage of molecules that contain the specified number of heavy isotopes.
The table below summarizes purity specifications from commercial suppliers.
| Parameter | Specification | Analytical Method | Source |
| Isotopic Purity | 99% (ring-¹³C₆) | Mass Spectrometry | Cambridge Isotope Laboratories, Inc.[1] |
| Chemical Purity | >98% | Not Specified | Cambridge Isotope Laboratories, Inc.[1][6] |
| Chemical Purity | >95% | HPLC | LGC Standards[7][8] |
Experimental Protocols for Purity Determination
Verifying the isotopic and chemical purity of this compound requires robust analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is the definitive technique for determining isotopic enrichment and distribution. By analyzing the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of 13C atoms.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The sample is directly infused into the mass spectrometer. Electrospray ionization (ESI) in negative mode is commonly used for parabens, generating the [M-H]⁻ ion.[3]
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) acquires the full scan mass spectrum.
-
Data Analysis:
-
The molecular weight of unlabeled propylparaben (C10H12O3) is 180.20 g/mol .
-
The molecular weight of fully labeled this compound (C4¹³C6H12O3) is approximately 186.16 g/mol .[1][7]
-
The analysis focuses on the relative intensities of the ion peaks corresponding to the unlabeled species (M), partially labeled species (M+1 to M+5), and the fully labeled species (M+6).
-
Isotopic purity is calculated as the intensity of the M+6 peak relative to the sum of intensities of all related isotopic peaks (M to M+6).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 13C NMR, is used to confirm the position of the isotopic labels and can be used for quantitative assessment (qNMR).[9][10]
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl3).[11]
-
Data Acquisition: A high-field NMR spectrometer is used to acquire a proton-decoupled 13C NMR spectrum.
-
Spectral Analysis:
-
Label Confirmation: The spectrum of the 13C6-labeled compound will show intense signals for the aromatic carbons due to the high enrichment, while the signals for the propyl chain carbons will appear at their natural abundance intensity. The absence of significant peaks at the chemical shifts corresponding to the unlabeled aromatic carbons confirms the high degree of labeling at the intended positions.
-
Quantitative NMR (qNMR): By acquiring the spectrum under quantitative conditions (e.g., with a long relaxation delay and using an internal standard of known concentration), the enrichment level can be determined. The integral of the enriched carbon signals is compared against the integral of a signal from a certified reference material.
-
Overall Quality Control Workflow
The determination of isotopic purity is a critical step in the overall quality control and certification process for producing a reliable analytical standard.
Caption: Quality control workflow for certifying this compound.
Conclusion
The utility of this compound as an internal standard is fundamentally linked to its high isotopic and chemical purity. For researchers in drug development and related fields, it is essential to use standards with a well-characterized certificate of analysis. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive analytical toolkit to verify the isotopic enrichment, confirm the labeling pattern, and ensure the overall quality required for precise and accurate quantitative studies.
References
- 1. ð-Propyl paraben (ð-propyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9763-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylparaben - Wikipedia [en.wikipedia.org]
- 5. Propylparaben synthesis - chemicalbook [chemicalbook.com]
- 6. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9845-1.2 [isotope.com]
- 7. This compound | CAS 94-13-3 | LGC Standards [lgcstandards.com]
- 8. This compound | CAS 94-13-3 | LGC Standards [lgcstandards.com]
- 9. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propyl Paraben-13C6 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Propyl Paraben-13C6 as a stable isotope tracer in metabolic studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret studies utilizing this powerful tool. This document covers the core principles of propyl paraben metabolism, detailed experimental protocols, quantitative data from relevant studies, and the impact of propyl paraben on key signaling pathways.
Introduction to Propyl Paraben and Isotope Tracing
Propyl paraben (propyl 4-hydroxybenzoate) is an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products.[1] Due to its widespread human exposure, understanding its metabolic fate and biological effects is of significant interest. Stable isotope tracing is a powerful technique used to track the metabolic fate of compounds within a biological system.[2][3] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can follow the compound and its metabolites through various biochemical pathways.
This compound is a form of propyl paraben where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This labeling allows for the unambiguous detection and quantification of propyl paraben and its metabolites using mass spectrometry-based techniques, distinguishing them from endogenous or background levels of the unlabeled compound.[4][5] The use of 13C-labeled compounds is a cornerstone in metabolic research, aiding in the elucidation of metabolic pathways, pharmacokinetics, and the mechanisms of drug action and toxicity.[4][5][6]
Metabolism of Propyl Paraben
The metabolism of propyl paraben in humans is rapid and primarily involves two major pathways, leading to its excretion in urine.[1][7]
-
Hydrolysis: The primary metabolic route is the hydrolysis of the ester bond by carboxylesterases, which are present in the skin, intestine, and liver. This reaction cleaves propyl paraben into p-hydroxybenzoic acid (pHBA) and propanol.
-
Conjugation: Both the parent compound (propyl paraben) and its primary metabolite (pHBA) can undergo phase II conjugation reactions. These include glucuronidation and sulfation, which increase their water solubility and facilitate their elimination from the body. pHBA can be further metabolized to p-hydroxyhippuric acid (pHHA).[8]
The major metabolites excreted in urine are conjugates of pHBA, along with smaller amounts of conjugated propyl paraben, free pHBA, and pHHA.[8]
Experimental Protocols for this compound Tracer Studies
While a specific, universally adopted protocol for this compound does not exist, the following sections provide a detailed framework for conducting such studies based on established methodologies for stable isotope tracing and paraben analysis.
In Vivo Human Pharmacokinetic Study Protocol
This protocol is adapted from studies on deuterium-labeled propyl paraben and provides a robust framework for a human pharmacokinetic study using this compound.[8]
3.1.1. Study Design and Volunteer Recruitment
-
Recruit healthy adult volunteers with no known allergies to parabens.
-
Volunteers should avoid using personal care products and consuming foods known to contain parabens for a specified period before and during the study to minimize background exposure.
-
Obtain informed consent and ethical approval from the relevant institutional review board.
3.1.2. Dosing and Sample Collection
-
Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., ethanol) and administer a single oral dose (e.g., 0.6 mg/kg body weight).[8]
-
Blood Sampling: Collect blood samples in appropriate tubes (e.g., serum-separating tubes) at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).[8]
-
Urine Sampling: Collect a pre-dose urine sample and all urine excreted over a 48-hour period post-dose in separate, pre-weighed containers for each collection interval (e.g., 0-2, 2-4, 4-8, 8-12, 12-24, and 24-48 hours). Record the volume or weight of each urine sample.
-
Sample Storage: Immediately process and store all samples at -80°C until analysis.
3.1.3. Sample Preparation and Analysis (LC-MS/MS)
-
Internal Standards: Spike all samples, calibration standards, and quality controls with an appropriate internal standard (e.g., deuterium-labeled propyl paraben or another 13C-labeled paraben not being quantified).
-
Enzymatic Hydrolysis (for total metabolite concentration): To measure total (free + conjugated) concentrations of this compound and its metabolites, treat an aliquot of the sample with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Extraction:
-
Serum/Plasma: Perform protein precipitation by adding ice-cold acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Dilute the urine sample with water before extraction.
-
Solid-Phase Extraction (SPE): Use a polymeric reversed-phase SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low percentage of methanol in water, and elute the analytes with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
-
Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid).[8]
-
Set the mass spectrometer to operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its metabolites.
-
In Vitro Cell Culture Metabolomics Protocol
This protocol outlines a general workflow for investigating the metabolic perturbations induced by this compound in a cell culture model.
3.2.1. Cell Culture and Treatment
-
Culture the desired cell line (e.g., human hepatocytes, adipocytes, or breast cancer cells) under standard conditions.
-
Seed cells in multi-well plates and allow them to adhere and grow to a specified confluency (e.g., 70-80%).
-
Replace the culture medium with a fresh medium containing a known concentration of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
3.2.2. Metabolite Extraction
-
Aspirate the culture medium.
-
Quench metabolic activity by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
3.2.3. LC-HRMS (High-Resolution Mass Spectrometry) Analysis
-
Dry the metabolite extract under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Perform chromatographic separation using a suitable column (e.g., HILIC for polar metabolites or C18 for nonpolar metabolites).
-
Acquire data in both positive and negative ion modes over a broad mass range.
-
Process the raw data using appropriate software to identify and quantify the 13C-labeled propyl paraben metabolites and to measure changes in the endogenous metabolome.
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data from pharmacokinetic and metabolomic studies of propyl paraben.
Table 1: Pharmacokinetic Parameters of Propyl Paraben in Humans after a Single Oral Dose
| Parameter | Value | Reference |
| Dose | 0.6 mg/kg bw (deuterium-labeled) | [8] |
| Tmax (Time to peak concentration) | < 2 hours | [8] |
| Terminal Half-life (t1/2) | 2.9 hours | [8] |
| Urinary Excretion (48h, % of dose) | ||
| - Free Propyl Paraben | 0.05% | [8] |
| - Total Propyl Paraben (free + conjugates) | 8.6% | [8] |
| - p-Hydroxybenzoic Acid (pHBA) | 7.0% | [8] |
| - p-Hydroxyhippuric Acid (pHHA) | 23.2% | [8] |
Table 2: Significant Changes in Urinary Metabolites with High Propyl Paraben Exposure
| Metabolite | Change in High Exposure Group | Putative Metabolic Pathway Affected | Reference |
| Glycine | Increased | Glycine and Serine Metabolism | [9] |
| Threonine | Increased | Amino Acid Metabolism | [9] |
| Serine | Increased | Glycine and Serine Metabolism | [9] |
| Ornithine | Increased | Urea Cycle / Ammonia Recycling | [9] |
| Isoleucine | Increased | Branched-Chain Amino Acid Metabolism | [9] |
| Citrate | Increased | Tricarboxylic Acid (TCA) Cycle | [9] |
| Palmitic Acid | Decreased | Lipid Metabolism / PPAR Pathway | [9] |
| 2-Palmitoylglycerol | Decreased | Lipid Metabolism / PPAR Pathway | [9] |
| Picolinic Acid | Increased | Tryptophan Metabolism / AhR Pathway | [9] |
Propyl Paraben and Cellular Signaling Pathways
Propyl paraben has been shown to modulate several key signaling pathways, which may underlie some of its biological effects.
PI3K-mTOR Pathway
The PI3K-mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that propyl paraben can suppress this pathway. This inhibition may be linked to observed effects on muscle development.
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Propyl paraben has been shown to act as an agonist for PPARγ, with its potency increasing with the length of the alkyl chain.[4] Activation of PPARγ can influence adipocyte differentiation.
Aryl Hydrocarbon Receptor (AhR) Pathway
The AhR is a ligand-activated transcription factor involved in sensing environmental stimuli and regulating gene expression related to xenobiotic metabolism and immune responses. Some studies suggest that propyl paraben can act as a ligand for AhR, leading to its activation and subsequent downstream effects.[8][10]
Experimental Workflow for a this compound Tracer Study
The following diagram illustrates a comprehensive workflow for a metabolic study using this compound.
Conclusion
This compound is a valuable tool for elucidating the metabolic fate and biological impacts of propyl paraben. By leveraging stable isotope tracing with advanced analytical techniques, researchers can gain detailed insights into its absorption, distribution, metabolism, and excretion, as well as its influence on cellular metabolism and signaling pathways. The methodologies and data presented in this guide provide a solid foundation for designing and interpreting robust metabolic studies, ultimately contributing to a more comprehensive understanding of the role of propyl paraben in human health and disease.
References
- 1. ewg.org [ewg.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of the effect of 17 parabens on PXR-, CAR- and PPARα-mediated transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Parabens on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the mechanism of n-propylparaben-promoting the proliferation of human breast adenocarcinoma cells by activating human estrogen receptors via metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. Propylparaben impairs muscle development in zebrafish via the PI3K-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aryl hydrocarbon receptor potency of chlorinated parabens in the aquatic environment - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Endocrine-Disrupting Potential of Propylparaben and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylparaben (PP), an alkyl ester of p-hydroxybenzoic acid, is extensively used as a preservative in pharmaceuticals, cosmetics, and food products due to its broad-spectrum antimicrobial properties. However, mounting evidence from in vitro and in vivo studies has raised significant concerns regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the endocrine-disrupting effects of propylparaben and its primary metabolite, p-hydroxybenzoic acid (PHBA). We delve into the molecular mechanisms of action, including interactions with estrogen and androgen receptors, inhibition of key steroidogenic enzymes, and disruption of thyroid hormone homeostasis. This document summarizes quantitative data from key studies, details the experimental protocols used for assessment, and provides visual representations of critical pathways and workflows to support researchers and drug development professionals in understanding and evaluating the endocrine-disrupting potential of this widely used compound.
Mechanisms of Endocrine Disruption
Propylparaben exerts its endocrine-disrupting effects through multiple pathways, primarily by interfering with sex hormone and thyroid signaling. Its activity is complex, demonstrating weak estrogenicity, significant anti-androgenic properties, and potential for thyroid axis disruption.
Estrogenic Activity
Propylparaben is classified as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen. Although its potency is several orders of magnitude lower than that of 17β-estradiol, its widespread use raises concerns about continuous low-dose exposure.[1][2]
-
Estrogen Receptor (ER) Binding and Activation: Propylparaben can directly bind to estrogen receptors (ERα and ERβ), initiating the downstream signaling cascade. This binding triggers the transcription of estrogen-responsive genes, leading to estrogenic effects.[3] In vitro studies using human breast cancer cell lines (MCF-7), which are estrogen-responsive, have demonstrated that propylparaben can stimulate cell proliferation.[4] This proliferative effect is a hallmark of estrogenic activity.[5] Molecular docking analyses have also shown that parabens can fit into the active site of human estrogen receptors.[6]
Anti-Androgenic Activity
Perhaps more significant than its estrogenic effects is the anti-androgenic activity of propylparaben. It acts as an androgen receptor (AR) antagonist, inhibiting the action of endogenous androgens like testosterone and dihydrotestosterone.
-
Androgen Receptor Antagonism: In vitro studies have shown that propylparaben can inhibit testosterone-induced transcriptional activity in a concentration-dependent manner.[4][7] This indicates direct competition or interference with the androgen receptor's function.
-
In Vivo Effects: The Hershberger bioassay, a standard in vivo test for anti-androgenicity, has confirmed these effects. In castrated, testosterone-supplemented male rats, oral administration of propylparaben at doses of 250 and 750 mg/kg/day resulted in a significant decrease in the weights of androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscles.[8][9] These effects are often accompanied by an increase in luteinizing hormone (LH) levels, consistent with a disruption of the hypothalamic-pituitary-gonadal (HPG) axis feedback mechanism.[6][8] Furthermore, studies in adult male rats have reported decreased serum testosterone levels and reduced sperm production at exposure levels comparable to the acceptable daily intake in some regions.[10]
Disruption of Steroidogenesis and Thyroid Function
-
Aromatase Inhibition: Aromatase (CYP19A1) is a critical enzyme that converts androgens to estrogens. Some studies have suggested that propylparaben can act as an aromatase inhibitor, although this effect typically requires micromolar concentrations.[11] Inhibition of this enzyme can lead to an imbalance in the androgen-to-estrogen ratio, contributing to endocrine disruption.
-
Thyroid Axis Disruption: Propylparaben has been shown to interfere with the hypothalamic-pituitary-thyroid (HPT) axis.[12] Animal studies have demonstrated that exposure can lead to decreased levels of circulating thyroxine (T4).[12] In an amphibian model (Xenopus tropicalis), propylparaben exposure led to the downregulation of genes involved in thyroid hormone metabolism and transport (dio3 and ttr). While the precise mechanism is still under investigation, potential targets include thyroid peroxidase (TPO), an essential enzyme for thyroid hormone synthesis.
Metabolism of Propylparaben
Upon absorption, propylparaben is rapidly metabolized. The primary metabolic pathway is hydrolysis of the ester bond by non-specific esterases in the skin, liver, and blood to form p-hydroxybenzoic acid (PHBA) and propanol.[13][14] PHBA is the main metabolite found in urine. Both propylparaben and PHBA can also undergo Phase II metabolism, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are readily excreted.[13] A small fraction of the parent compound may be excreted unchanged. The endocrine activity of the conjugated metabolites is generally considered to be negligible, but the activity of PHBA is of interest. While PHBA has shown weak estrogenic activity in some assays, it is generally considered non-estrogenic and lacks significant anti-androgenic effects.[5][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on the endocrine-disrupting effects of propylparaben.
Table 1: In Vitro Quantitative Data for Propylparaben
| Assay Type | Endpoint | Cell Line / System | Result | Reference(s) |
| Estrogenic Activity | ||||
| ER Competitive Binding | IC₅₀ | Human ER | 150 µM | [4] |
| ER Competitive Binding | IC₅₀ | Rat Uteri ER / MCF-7 | 1.65 - 245 µM | [11] |
| MCF-7 Cell Proliferation | EC₅₀ | MCF-7 | 1.9 µM | [4] |
| ER Transactivation | Relative Activity | T47D Cells | 104% of control at 95th percentile exposure level | [17] |
| Anti-Androgenic Activity | ||||
| AR Transactivation | Inhibition | Stably Transfected Kidney Cells | ~40% inhibition of testosterone at 10 µM | [4][7] |
| Enzyme Inhibition | ||||
| 17β-HSD1 Inhibition | IC₅₀ | Recombinant Enzyme | > 100 µM | [18] |
| Estrogen Sulfotransferase | IC₅₀ | Human Skin Cytosol | ~60 µM (estimated) | [4] |
Table 2: In Vivo Quantitative Data for Propylparaben
| Study Type | Species | Endpoint | Dose / Result | Reference(s) |
| Anti-Androgenic Activity | ||||
| Hershberger Assay | Immature Male Rat | ↓ Accessory Sex Organ Weights | Significant decrease at 250 & 750 mg/kg/day | [8][9] |
| Reproductive Toxicity | 3-week-old Male Rat | ↓ Daily Sperm Production | Significant decrease at ≥ 0.10% in diet (~100 mg/kg/day) | [10] |
| Reproductive Toxicity | 3-week-old Male Rat | ↓ Serum Testosterone | Significant decrease at 1.00% in diet (~1000 mg/kg/day) | [10] |
| Thyroid Disruption | ||||
| HPT Axis Study | Female Rat | ↓ Serum T4 | Effect observed at 1000 mg/kg/day | [12] |
Detailed Experimental Protocols
Protocol: Aromatase (CYP19A1) Inhibition Assay
This protocol describes a common method for assessing aromatase inhibition using human recombinant microsomes.
Objective: To determine the concentration of a test substance (e.g., Propylparaben) that inhibits 50% of aromatase activity (IC₅₀).
Materials:
-
Human recombinant microsomes containing CYP19A1 and NADPH-cytochrome P450 reductase.
-
Substrate: Androstenedione (ASDN).
-
Cofactor: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Positive Control Inhibitor: Letrozole or Anastrozole.
-
Assay Buffer: Potassium phosphate buffer (pH 7.4).
-
Detection System: For product (estrone or estradiol) quantification, either an ELISA kit or a fluorometric or radiometric method (e.g., tritiated water release from [1β-³H]-androstenedione).[19][20]
Procedure:
-
Preparation: Thaw recombinant microsomes on ice. Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) and consistent across all wells.[21]
-
Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine the assay buffer, microsomal protein (e.g., 10-20 µg), and the test compound/control at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation: Start the reaction by adding the substrate (Androstenedione) and the NADPH-generating system.[20]
-
Incubation: Incubate the reaction for a specific time (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or by heat inactivation).[20]
-
Quantification: Centrifuge to pellet the protein. Analyze the supernatant for the amount of estrogen formed using the chosen detection method (e.g., ELISA).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol: Androgen Receptor (AR) Transcriptional Activation Assay
This protocol describes an in vitro method to assess the androgenic or anti-androgenic activity of a compound.
Objective: To determine if a test substance can act as an agonist or antagonist of the human androgen receptor (hAR).
Materials:
-
A stable cell line expressing the hAR and an androgen-responsive reporter gene construct (e.g., luciferase). Examples include AR-EcoScreen, AR-CALUX, or 22Rv1/MMTV_GR-KO cells.[22][23]
-
Cell culture medium and supplements (e.g., phenol red-free medium to avoid estrogenic interference).
-
Agonist Mode: Reference androgen (e.g., Testosterone or DHT).
-
Antagonist Mode: Reference anti-androgen (e.g., Flutamide).
-
Luciferase assay reagent.
-
Opaque 96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate the transfected cells in an opaque 96-well plate at a predetermined density and allow them to attach overnight.
-
Dosing:
-
Agonist Mode: Remove the seeding medium and expose cells to serial dilutions of the test compound. Include a vehicle control and a reference androgen dilution series.
-
Antagonist Mode: Expose cells to serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of a reference androgen (e.g., DHT). Include controls for vehicle, reference androgen alone, and a reference anti-androgen.[7]
-
-
Incubation: Incubate the plate for approximately 24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis and Measurement: After incubation, wash the cells and add a lysis buffer. Then, add the luciferase substrate reagent.
-
Quantification: Measure the luminescence using a luminometer. Luminescence is directly proportional to the level of reporter gene activation.
-
Data Analysis:
-
Agonist Mode: Compare the luminescence induced by the test compound to the vehicle control to determine agonistic activity.
-
Antagonist Mode: Compare the luminescence in the presence of the androgen and the test compound to the luminescence from the androgen alone to determine the percent inhibition and antagonistic activity.
-
Protocol: Thyroid Peroxidase (TPO) Inhibition Assay
This protocol describes an in vitro assay to screen for inhibitors of TPO.
Objective: To measure the inhibition of TPO enzymatic activity by a test compound.
Materials:
-
TPO Source: Rat or porcine thyroid gland microsomes, or lysates from a human thyroid cell line (e.g., Nthy-ori 3-1).[24][25]
-
Substrate: Guaiacol or a fluorogenic substrate like Amplex UltraRed (AUR).[26][27]
-
Hydrogen Peroxide (H₂O₂).
-
Assay Buffer: Potassium phosphate or glycine-NaOH buffer.
-
Positive Control Inhibitor: Methimazole (MMI) or Propylthiouracil (PTU).
-
96-well plate (clear for colorimetric, black for fluorometric).
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, TPO source (microsomes), substrate (e.g., guaiacol), and the test compound at various concentrations.[24][26]
-
Pre-incubation: Incubate the mixture briefly at the reaction temperature (e.g., 37°C).
-
Initiation: Start the reaction by adding a fixed concentration of H₂O₂.
-
Measurement: Immediately measure the change in absorbance (for guaiacol, at ~470 nm) or fluorescence (for AUR) over time in a kinetic mode using a plate reader. The rate of the reaction is proportional to TPO activity.[24]
-
Data Analysis: Determine the reaction rate for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
The available scientific evidence strongly indicates that propylparaben is an endocrine-disrupting chemical. Its most potent activity appears to be anti-androgenic, with in vivo studies confirming significant effects on the male reproductive system. While its estrogenic activity is weak, it is nonetheless present and contributes to its overall endocrine-disrupting profile. Furthermore, emerging data points towards interference with thyroid hormone homeostasis. The primary metabolite, PHBA, appears to be significantly less active than the parent compound.
For professionals in research and drug development, it is critical to consider these endocrine-disrupting properties. The use of propylparaben as an excipient in drug formulations warrants careful risk assessment, particularly for products intended for chronic use or for vulnerable populations such as pregnant women and children. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for evaluating the safety of propylparaben and for screening alternative compounds for similar endocrine-disrupting liabilities. Continued research is essential to fully elucidate the long-term health consequences of human exposure to this ubiquitous preservative.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying paraben-induced estrogen receptor- and steroid hormone-related endocrine disruption effects via multi-level approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Environmental Endocrinology: Parabens Hazardous Effects on Hypothalamic–Pituitary–Thyroid Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. epa.gov [epa.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. epa.gov [epa.gov]
- 22. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 23. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 24. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicokinetics of Propylparaben Utilizing Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of propylparaben, with a specific focus on studies that have employed labeled compounds to elucidate its absorption, distribution, metabolism, and excretion (ADME). The use of isotopically labeled molecules, such as those containing Carbon-14 ([¹⁴C]) or deuterium (D), allows for precise tracking and quantification of the compound and its metabolites within a biological system.
Quantitative Toxicokinetic Data
The following tables summarize key quantitative data from pivotal studies on the toxicokinetics of propylparaben using labeled compounds in both animal models and humans.
Table 1: Pharmacokinetic Parameters of Propylparaben and its Metabolite p-Hydroxybenzoic Acid (pHBA) in Rats
| Parameter | Oral Administration ([¹⁴C]-Propylparaben) | Dermal Administration ([¹⁴C]-Propylparaben) | Reference |
| Dose | 100 mg/kg | 100 mg/kg | [1][2] |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | [1][2] |
| Tmax (pHBA in plasma) | ~0.5 hours | ~8 hours | [1][2] |
| Cmax (pHBA in plasma) | 4-10 fold higher than dermal | Lower than oral | [1][2] |
| AUC (pHBA in plasma) | 4-10 fold higher than dermal | Lower than oral | [1][2] |
| Primary Metabolite Detected in Plasma | p-Hydroxybenzoic Acid (pHBA) | p-Hydroxybenzoic Acid (pHBA) | [1][2] |
Table 2: Mass Balance of [¹⁴C]-Propylparaben in Rats (72 hours post-dose)
| Route of Administration | % of Administered Dose in Urine | % of Administered Dose in Feces | % of Administered Dose in Tissues and Carcass | % Unabsorbed (Dermal) | Total Recovery (%) | Reference |
| Oral | >70% | <4% | ~2% | N/A | Not specified | [1][2] |
| Dermal | 14-27% | <2% | Not specified | >50% | Not specified | [1][2] |
Table 3: Tissue Distribution of Radioactivity 72 hours After Oral Administration of [¹⁴C]-Propylparaben in Rats (% of Administered Dose)
| Tissue | % of Administered Dose |
| Liver | 0.08% |
| Kidneys | 0.03% |
| Fat | 0.12% |
| Muscle | 0.45% |
| Skin | 0.25% |
| Remaining Carcass | 1.1% |
| Total in Tissues | ~2% |
| Reference: Derived from data in Aubert et al., 2012. |
Table 4: Dermal Absorption and Metabolism of [¹⁴C]-Propylparaben in Human and Pig Skin (ex vivo)
| Parameter | Human Skin | Pig Skin | Reference |
| Total Radioactivity in Receptor Medium (24h) | 56.0 ± 2.6% of applied dose | 50.3 ± 1.1% of applied dose | [3] |
| Metabolites in Receptor Medium (24h) | 55.8 ± 2.9% of applied dose | 50.3 ± 1.1% of applied dose | [3] |
| Unchanged Propylparaben in Receptor Medium (24h) | 0.2 ± 0.2% of applied dose | Not specified | [3] |
| Predominant Metabolite | p-Hydroxybenzoic Acid (pHBA) | pHBA-glucuronides | [3] |
Experimental Protocols
This section details the methodologies employed in key studies that utilized labeled propylparaben.
In Vivo Toxicokinetics of [¹⁴C]-Propylparaben in Rats (Aubert et al., 2012)
-
Test Substance: [¹⁴C]-propylparaben, uniformly labeled on the phenyl ring.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing:
-
Oral: Single dose of 100 mg/kg administered by gavage.
-
Dermal: Single topical application of 100 mg/kg.
-
-
Sample Collection:
-
Mass Balance: Urine and feces were collected at 24, 48, and 72 hours post-dose. At 72 hours, animals were euthanized, and blood, selected tissues, and the remaining carcass were collected.
-
Pharmacokinetics: Blood samples were collected at various time points post-dosing.
-
-
Analytical Methods:
-
Quantification of Radioactivity: Total radioactivity in liquid samples (urine, plasma) was determined by liquid scintillation counting. Solid samples (feces, tissues) were combusted, and the resulting ¹⁴CO₂ was trapped and quantified by liquid scintillation counting.
-
Metabolite Profiling: Plasma samples were analyzed to identify the radioactive components. The study reported that the single radioactive peak detected corresponded to p-hydroxybenzoic acid (pHBA). The specific chromatographic method for this separation was not detailed in the abstract but would have likely involved radio-HPLC or a similar technique.
-
Ex Vivo Dermal Absorption of [¹⁴C]-Propylparaben (Hewitt et al., 2020, as cited in SCCS/1623/20)
-
Test System: Dermatomed human and pig skin mounted in in-line flow-through diffusion cells.
-
Test Substance: Ring-labeled [¹⁴C]-propylparaben, mixed with unlabeled propylparaben to achieve the desired concentration and a radiolabel concentration of 0.30 μCi/10 μL.
-
Dosing: A 10 μL/cm² dose was applied to the skin surface.
-
Experimental Setup: The receptor compartment of the diffusion cell was filled with 0.9% NaCl in water, supplemented with 1% (w/v) bovine serum albumin and 0.05% (v/v) gentamycin sulfate. The flow rate of the receptor fluid was 1 mL/h.
-
Sample Collection: The receptor medium was collected over a 24-hour period.
-
Analytical Methods:
-
Metabolite Analysis: The collected receptor medium was analyzed by radio-high-performance liquid chromatography (radio-HPLC) with flow scintillation counting to separate and quantify [¹⁴C]-propylparaben and its radiolabeled metabolites.
-
Metabolite Identification: Metabolites were identified using liquid chromatography-electrospray ionization-high-resolution mass spectrometry (LC-ESI-HRMS).
-
Toxicokinetics of Propylparaben in Juvenile Rats (Gazin et al., 2013)
-
Test Substance: Unlabeled propylparaben.
-
Animal Model: Male Wistar rats, with dosing initiated on postnatal day (PND) 21.
-
Dosing: Oral gavage at doses of 3, 10, 100, or 1000 mg/kg/day for 8 weeks.
-
Sample Collection: Blood samples were collected from satellite animals on PND 21 and PND 77 for toxicokinetic analysis.
-
Analytical Methods: The study measured plasma concentrations of propylparaben. While the specific analytical method is not detailed in the abstract, such studies typically employ a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent compound and its major metabolites in plasma.
Visualizations: Pathways and Workflows
Metabolic Pathway of Propylparaben
The primary metabolic pathway of propylparaben involves hydrolysis to p-hydroxybenzoic acid (pHBA), followed by conjugation reactions.
Experimental Workflow for In Vivo Labeled Toxicokinetic Study
This diagram illustrates a typical workflow for a toxicokinetic study of a labeled compound in an animal model.
References
- 1. Oral propylparaben administration to juvenile male Wistar rats did not induce toxicity in reproductive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro skin absorption tests of three types of parabens using a Franz diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Propylparaben in Cosmetics Using Propyl Paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of propylparaben in various cosmetic matrices using a robust and reliable method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Propyl Paraben-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring high accuracy and precision in complex samples.
Introduction
Propylparaben is a widely used preservative in cosmetic and personal care products due to its effective antimicrobial properties.[1] Regulatory bodies worldwide have established maximum permitted concentration levels for parabens in cosmetics to ensure consumer safety.[2] Therefore, accurate and sensitive analytical methods are essential for monitoring the concentration of propylparaben in these products. This application note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the quantification of propylparaben, employing this compound to achieve reliable results across diverse cosmetic formulations.
Experimental Protocols
A generic experimental workflow for the analysis of propylparaben in cosmetics is outlined below. Specific modifications for different sample matrices are also provided.
Caption: A generalized workflow for the quantitative analysis of propylparaben in cosmetics.
-
Propylparaben (analytical standard, >99% purity)
-
This compound (isotopic standard, >99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Various cosmetic samples (creams, lotions, shampoos, etc.)
-
Propylparaben Stock Solution (1 mg/mL): Accurately weigh 10 mg of propylparaben standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the propylparaben stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the IS solution to a final concentration of 100 ng/mL.
The sample preparation procedure may need to be adjusted based on the cosmetic matrix.
For Creams and Lotions:
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL polypropylene centrifuge tube.[3]
-
Add 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[3]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and dispersion of the sample.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.[4]
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize solid excipients.[3]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
For Shampoos and other Aqueous Solutions:
-
Accurately weigh approximately 100 mg of the shampoo sample into a 15 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 5 mL of methanol and vortex for 2 minutes.
-
Follow steps 5-7 from the creams and lotions protocol.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Propylparaben | 179.1 | 92.1 | 136.1 | -20 |
| This compound (IS) | 185.1 | 98.1 | 142.1 | -20 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
The concentration of propylparaben in the cosmetic samples is determined by constructing a calibration curve.
Caption: Logical flow for the quantification of propylparaben using an internal standard method.
-
Peak Integration: Integrate the chromatographic peaks for both propylparaben and this compound.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of propylparaben to the peak area of the internal standard (this compound). Plot this ratio against the known concentration of propylparaben to generate a calibration curve.
-
Quantification: Calculate the peak area ratio for the cosmetic sample and determine the concentration of propylparaben using the linear regression equation from the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[5]
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) ≥ 10, with acceptable precision and accuracy. |
| Accuracy (Recovery) | Within 80-120% of the nominal concentration for spiked samples at different levels. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15% RSD. |
| Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
Quantitative Data Presentation
The following tables present representative quantitative data for propylparaben in various cosmetic products, determined using an LC-MS/MS method with an isotopically labeled internal standard.
Table 4: Propylparaben Content in Commercial Cosmetic Products
| Sample ID | Cosmetic Product Type | Propylparaben Concentration (µg/g) | % (w/w) |
| CRM-001 | Face Cream | 1250 | 0.125 |
| LOT-002 | Body Lotion | 850 | 0.085 |
| SHM-003 | Shampoo | 550 | 0.055 |
| FDN-004 | Foundation | 1500 | 0.150 |
| LIP-005 | Lipstick | 300 | 0.030 |
Note: The data presented are for illustrative purposes and may not be representative of all products on the market. The levels of propylparaben in commercial products can vary significantly.[1][6]
Table 5: Recovery of Propylparaben from Spiked Cosmetic Matrices
| Matrix Type | Spiking Level (µg/g) | Mean Recovery (%) | RSD (%) (n=3) |
| Face Cream | 500 | 98.5 | 3.2 |
| 1000 | 101.2 | 2.5 | |
| 2000 | 99.8 | 2.8 | |
| Shampoo | 500 | 95.7 | 4.1 |
| 1000 | 98.1 | 3.5 | |
| 2000 | 97.4 | 3.9 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantitative analysis of propylparaben in a wide range of cosmetic products. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, offer a comprehensive framework for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries. This method is well-suited for routine monitoring to ensure compliance with regulatory limits and to guarantee product safety.
References
- 1. ijomr.org [ijomr.org]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. akjournals.com [akjournals.com]
- 5. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: High-Throughput Analysis of Propylparaben in Human Urine using SPE and UPLC-MS/MS
Introduction
Propylparaben, an ester of p-hydroxybenzoic acid, is widely utilized as an antimicrobial preservative in a vast array of consumer products, including cosmetics, pharmaceuticals, and foods.[1] Its extensive use has led to ubiquitous human exposure, raising concerns about its potential as an endocrine-disrupting chemical (EDC).[2][3] Studies have indicated that propylparaben can exhibit weak estrogenic activity and may interfere with androgen signaling and steroidogenesis.[4][5][6] Consequently, biomonitoring of propylparaben in human samples, such as urine, is crucial for assessing exposure levels and understanding its potential health implications. In urine, propylparaben is excreted as both the free parent compound and its conjugated metabolites (glucuronides and sulfates).[7] To accurately quantify total propylparaben exposure, an enzymatic hydrolysis step is necessary to cleave these conjugates prior to extraction and analysis.
This application note details a robust and sensitive method for the determination of total propylparaben in human urine samples. The workflow involves an enzymatic hydrolysis step to deconjugate propylparaben metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Final analysis is performed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offering high selectivity and low detection limits.
Experimental Workflow
Caption: Experimental workflow for propylparaben detection in urine.
Propylparaben Endocrine Disruption Pathway
Caption: Propylparaben's endocrine disruption mechanisms.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the determination of propylparaben in urine.
| Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Online SPE-LC-MS/MS | 0.2 - 2 | 0.7 - 6 | 98.3 - 106.4 | [8] |
| Offline SPE-LC-MS/MS | 0.019 - 0.044 | 0.2 | 85.3 - 105.9 | [8][9] |
| MEPS-UPLC-MS/MS | - | 0.5 | 91.2 - 115 | [10] |
| FPSE-HPLC-DAD | 0.003 (µg/mL) | 0.01 (µg/mL) | 86.3 - 104 | [11] |
| DLLME-HPLC-FD | 0.09 - 0.18 (µg/mL) | 0.28 - 0.54 (µg/mL) | > 82.00 | |
| GC-MS/MS | 0.003 (mg/L) | - | 80.63 - 119.71 |
Experimental Protocols
Materials and Reagents
-
Propylparaben standard (Sigma-Aldrich)
-
Isotopically labeled internal standard (e.g., Propylparaben-d4)
-
β-glucuronidase/sulfatase from Helix pomatia (Roche Applied Science)
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Formic acid (0.1 M)
-
HPLC-grade acetonitrile and methanol
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X, 30 mg/mL)
Protocol for Enzymatic Hydrolysis
This protocol is for the deconjugation of propylparaben glucuronides and sulfates to measure the total propylparaben concentration.
-
Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.
-
Spike the sample with 50 µL of the internal standard solution.
-
Add 50 µL of the β-glucuronidase/sulfatase enzyme solution prepared in 1 M ammonium acetate buffer (pH 5.0).[7]
-
Vortex the mixture gently.
-
Incubate the samples for 4 hours at 37°C.[7] Some methods suggest that ultrasound-assisted hydrolysis can reduce incubation time.[3]
-
After incubation, acidify the sample by adding 10 µL of 0.1 M formic acid to stop the enzymatic reaction and prepare the sample for SPE.[7]
Protocol for Solid-Phase Extraction (SPE)
This protocol is for the cleanup and concentration of the hydrolyzed urine sample.
-
Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of acetonitrile followed by 3 mL of deionized water.[9] Do not allow the cartridge to go dry.
-
Loading: Load the entire acidified urine sample from the hydrolysis step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[9]
-
Drying: Dry the cartridge under vacuum for approximately 2 hours to remove any residual water.[9]
-
Elution: Elute the retained propylparaben from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
Protocol for UPLC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of propylparaben.
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.[9]
-
Column: Synergi 4U Fusion-RP (75 x 2.0 mm, 80Å; Phenomenex) or equivalent C18 column.[9]
-
Mobile Phase A: 5 mM Ammonium formate in water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-2.5 min: 100% A
-
2.5-4 min: Gradient to 30% A
-
4-14 min: Hold at 30% A
-
14.1-17 min: Return to 100% A (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.[10]
-
MRM Transitions:
-
Propylparaben: Precursor ion (m/z) 178.9 → Product ion (m/z) 91.9[9]
-
Propylparaben-d4 (IS): Precursor ion (m/z) 183.0 → Product ion (m/z) 96.0
-
-
Optimization: Declustering potential, entrance potential, and collision energy should be optimized for the specific instrument used to achieve maximum sensitivity.[9]
Conclusion
The described method, combining enzymatic hydrolysis, solid-phase extraction, and UPLC-MS/MS analysis, provides a reliable, sensitive, and high-throughput approach for the quantification of total propylparaben in human urine samples. This methodology is well-suited for large-scale epidemiological studies and biomonitoring programs aimed at assessing human exposure to this prevalent endocrine-disrupting chemical. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and professionals in the fields of environmental health, toxicology, and drug development.
References
- 1. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor–Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcpp.org [bcpp.org]
Application Notes and Protocols: Use of Propyl Paraben-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl paraben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products, has been the subject of numerous pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its ubiquitous presence, studies investigating the pharmacokinetics of exogenously administered propyl paraben require methods to distinguish the dosed compound from background environmental exposure. Stable isotope-labeled compounds, such as Propyl Paraben-13C6, are invaluable tools in these investigations.
This compound is a stable isotope-labeled version of propyl paraben where six carbon atoms on the benzene ring are replaced with the heavy isotope ¹³C.[1][2] This labeling provides a distinct mass difference from the endogenous or environmental propyl paraben, allowing for accurate quantification using mass spectrometry. While deuterium-labeled propyl paraben has been administered to humans to study its pharmacokinetic profile[3][4], this compound is most critically employed as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of propyl paraben and its metabolites.[4][5]
These application notes provide an overview of the role of this compound in pharmacokinetic studies of propyl paraben and detailed protocols for its use.
Application: Internal Standard in Bioanalytical Methods
The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several reasons:
-
Compensates for Matrix Effects: Biological matrices like plasma and urine can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As this compound is chemically identical to the unlabeled analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Corrects for Variability in Sample Preparation: Losses of the analyte during extraction and sample processing are accounted for, as the IS is subject to the same losses.
-
Improves Precision and Accuracy: By normalizing the analyte response to the IS response, the precision and accuracy of the analytical method are significantly improved.[6]
Metabolic Pathway of Propyl Paraben
Propyl paraben is readily absorbed after oral and dermal administration.[7] It is primarily metabolized through hydrolysis to p-hydroxybenzoic acid (pHBA), which is then conjugated with glucuronic acid or sulfate before excretion in the urine.[7][8] Unchanged propyl paraben can also be conjugated. A minor metabolite, p-hydroxyhippuric acid, has also been identified.[3][4]
Metabolic pathway of propyl paraben.
Experimental Protocols
Protocol 1: Quantification of Propyl Paraben and Metabolites in Human Plasma
This protocol describes the use of this compound as an internal standard for the quantification of propyl paraben and its major metabolite, p-hydroxybenzoic acid (pHBA), in human plasma following oral administration of deuterium-labeled propyl paraben (d4-PP).
1. Materials and Reagents
-
Propyl Paraben-d4 (administered compound)
-
Propyl Paraben (unlabeled standard)
-
p-Hydroxybenzoic Acid (pHBA) (unlabeled standard)
-
This compound (Internal Standard)
-
p-Hydroxybenzoic Acid-13C6 (Internal Standard for pHBA)
-
Human Plasma (control)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of d4-PP, unlabeled PP, pHBA, this compound, and pHBA-13C6 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of d4-PP and pHBA in methanol to create calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution containing this compound and pHBA-13C6 at an appropriate concentration in methanol.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
5. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
Workflow for a pharmacokinetic study using this compound.
Data Presentation
The following tables summarize representative pharmacokinetic parameters of propyl paraben from a human study where deuterium-labeled propyl paraben was administered orally. This compound would be used as an internal standard in the bioanalytical method to generate such data.
Table 1: Pharmacokinetic Parameters of Propyl Paraben in Humans after a Single Oral Dose
| Parameter | Units | Value | Reference |
| Cmax (unconjugated PP) | ng/mL | ~2 | [3] |
| Tmax | hours | ~2 | [3] |
| Terminal Half-life (t½) | hours | 2.9 | [3] |
| AUC (unconjugated PP) | ng·h/mL | - | - |
Note: Specific AUC values were not provided in the abstract.
Table 2: Urinary Excretion of Propyl Paraben and its Metabolites in Humans
| Analyte | % of Administered Dose Excreted in Urine | Reference |
| Free Propyl Paraben | 0.05% | [3] |
| Total Propyl Paraben (free + conjugates) | 8.6% | [3] |
| p-Hydroxybenzoic Acid (pHBA) | 7.0% | [3] |
| p-Hydroxyhippuric Acid (pHHA) | 23.2% | [3] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of propyl paraben and its metabolites in complex biological matrices. Its primary application as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for the successful conduct of pharmacokinetic studies. The protocols and data presented here provide a framework for researchers and scientists in the field of drug development to utilize this compound effectively in their studies of propyl paraben.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ð-Propyl paraben (ð-propyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9763-1.2 [isotope.com]
- 3. Pharmacokinetic profile of propyl paraben in humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. health.ec.europa.eu [health.ec.europa.eu]
Application Note: Isotope Dilution Mass Spectrometry Protocol for the Quantification of Propylparaben
Abstract
This application note provides a detailed protocol for the quantitative analysis of propylparaben in various matrices using isotope dilution mass spectrometry (IDMS). Propylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products, requires sensitive and accurate quantification for safety and quality control assessments. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This protocol outlines the necessary reagents, sample preparation procedures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis steps for the precise measurement of propylparaben.
Introduction
Propylparaben is an alkyl ester of p-hydroxybenzoic acid commonly employed as an antimicrobial preservative.[1][2] Its widespread use necessitates robust analytical methods for its quantification in diverse and complex matrices. Isotope dilution mass spectrometry (IDMS) offers high accuracy and precision by incorporating a stable isotope-labeled analog of the analyte as an internal standard. This internal standard, such as d4-propylparaben, behaves identically to the native analyte during sample extraction, chromatographic separation, and ionization, thus compensating for potential analytical variabilities.[3] This document presents a comprehensive IDMS protocol for propylparaben analysis, suitable for researchers, scientists, and professionals in drug development and quality control.
Experimental Protocol
This protocol is a synthesized methodology based on established analytical practices.[3][4][5]
Materials and Reagents
-
Propylparaben (analytical standard)
-
Propylparaben-d4 (isotope-labeled internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Sample matrix (e.g., plasma, cream, water)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve propylparaben and propylparaben-d4 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol or a suitable solvent to create calibration standards and quality control (QC) samples at desired concentrations.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of propylparaben-d4 at a fixed concentration (e.g., 100 ng/mL) in the initial extraction solvent.
-
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Accurately weigh 0.1 g of the cream sample into a centrifuge tube.
-
Add 1 mL of methanol and 10 µL of the internal standard spiking solution.
-
Vortex vigorously for 5 minutes to ensure complete dispersion.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
To 10 mL of the water sample, add 10 µL of the internal standard spiking solution.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| Propylparaben | 179.1 | 92.1 | 0.1 | 20 |
| Propylparaben-d4 | 183.1 | 96.1 | 0.1 | 20 |
Data Presentation
The following tables summarize typical quantitative data obtained from IDMS analysis of propylparaben.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Propylparaben | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 5 | 98.5 | 4.2 |
| Medium QC | 100 | 101.2 | 3.1 |
| High QC | 800 | 99.7 | 2.5 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Experimental Workflow Diagram
Caption: Isotope Dilution Mass Spectrometry workflow for Propylparaben analysis.
Conclusion
This application note details a robust and reliable isotope dilution mass spectrometry protocol for the quantification of propylparaben. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in research, quality control, and regulatory compliance. The provided experimental parameters can be adapted to different sample matrices and instrument platforms with appropriate validation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application of Propyl Paraben-13C6 in Dermal Absorption Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl paraben is a widely utilized preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2] However, concerns regarding its potential for endocrine disruption and accumulation in tissues have necessitated thorough investigation into its dermal absorption and metabolism.[3][4] Stable isotope-labeled compounds, such as Propyl Paraben-13C6, are invaluable tools in these studies. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling sensitive and specific quantification by mass spectrometry, and allowing researchers to differentiate the applied compound from any endogenous or contaminating non-labeled propyl paraben. This ensures accurate tracking and quantification of the absorbed amount and its metabolites.
This document provides detailed application notes and protocols for conducting in vitro dermal absorption studies of this compound, based on established methodologies such as the OECD Test Guideline 428.[5][6]
Application Notes
The primary application of this compound in dermal absorption studies is to quantitatively assess its penetration through the skin barrier and to characterize its metabolic fate within the skin. This is crucial for safety assessments and regulatory submissions for products containing propyl paraben.
Key applications include:
-
Pharmacokinetic Studies: Determining the rate and extent of absorption, distribution, metabolism, and excretion (ADME) of topically applied propyl paraben.
-
Metabolism Studies: Identifying and quantifying metabolites formed within the skin. Propyl paraben is known to be metabolized to p-hydroxybenzoic acid (pHBA) by cutaneous enzymes.[7][8]
-
Bioaccumulation Assessment: Evaluating the potential for propyl paraben to accumulate in different skin layers.
-
Formulation Optimization: Comparing the dermal delivery of propyl paraben from various cosmetic or pharmaceutical formulations.
The use of a stable isotope-labeled compound is particularly advantageous as it avoids the handling and disposal issues associated with radiolabeled compounds (e.g., 14C-propyl paraben) while offering high sensitivity and specificity when coupled with mass spectrometry.
Experimental Protocols
The following protocols are based on the principles of the OECD Guideline 428 for in vitro skin absorption studies, utilizing the Franz diffusion cell model.[5][6]
Protocol 1: In Vitro Dermal Absorption Using a Franz Diffusion Cell
This protocol details the measurement of propyl paraben absorption through excised human or animal skin.
1. Materials and Equipment:
- This compound
- Excised full-thickness or dermatomed human or porcine skin
- Franz diffusion cells (static or flow-through)[5]
- Receptor fluid (e.g., phosphate-buffered saline (PBS) with 1% bovine serum albumin and 0.05% gentamycin sulfate)[7]
- Test formulation containing a known concentration of this compound
- Syringes and needles for sampling
- Water bath or heating block to maintain 32°C[5]
- Analytical instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
2. Skin Preparation:
- Obtain fresh human skin from elective surgery or porcine skin from a local abattoir.
- If necessary, remove subcutaneous fat and dermatomed to a thickness of approximately 200-400 µm.
- Cut the skin into discs of a suitable size to fit the Franz diffusion cells.
- Assess skin integrity before use (e.g., by measuring transepidermal water loss or electrical resistance).
3. Experimental Setup:
- Mount the skin discs between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor chamber.[5]
- Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[5]
- Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
- Apply a finite dose of the test formulation containing this compound to the skin surface in the donor chamber (e.g., 10 µL/cm²).[7]
- At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the receptor fluid.[7]
- After the final time point, dismantle the Franz cell.
- Wash the skin surface to remove any unabsorbed formulation.
- Separate the epidermis from the dermis.
- Extract this compound and its metabolites from the receptor fluid, skin wash, epidermis, and dermis using a suitable solvent.
5. Sample Analysis:
- Analyze the extracts using a validated HPLC-MS/MS method to quantify the concentration of this compound and its primary metabolite, p-hydroxybenzoic acid-13C6.
Quantitative Data Summary
The following tables summarize quantitative data from representative dermal absorption studies of propyl paraben.
| Parameter | Human Skin | Porcine Skin | Reference |
| Total Absorption (% of applied dose at 24h) | 56.0 ± 2.6 | 50.3 ± 1.1 | [7] |
| Unmetabolized Propyl Paraben in Receptor Fluid (% of applied dose at 24h) | 0.2 ± 0.2 | N/A | [7] |
| Total Metabolites in Receptor Fluid (% of applied dose at 24h) | 55.8 ± 2.9 | 50.3 ± 1.1 | [7] |
| Predominant Metabolite | p-hydroxybenzoic acid (pHBA) | pHBA-glucuronides | [7] |
| Table 1: In Vitro Dermal Absorption and Metabolism of Propyl Paraben. |
| Pharmacokinetic Parameter | Value (Dermal Application) | Reference |
| Time to Peak Concentration (Tmax) | 5.3 hours | [9] |
| Terminal Elimination Half-life (t1/2) | 9.3 hours | [9] |
| Fractional Urinary Excretion (Fue) | 1.9% | [9] |
| Table 2: Pharmacokinetic Parameters of Deuterated Propyl Paraben (PrP-d4) in Humans Following Dermal Exposure.[9] |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro dermal absorption study of this compound.
Metabolic Pathway
Caption: Metabolic pathway of this compound in the skin.
References
- 1. In vitro skin absorption tests of three types of parabens using a Franz diffusion cell | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 6. oecd.org [oecd.org]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Detection of Propyl Paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl paraben, a widely used preservative in pharmaceuticals, cosmetics, and food products, has come under scrutiny due to its potential endocrine-disrupting properties.[1][2][3] Accurate and sensitive detection methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and safety assessment. The use of stable isotope-labeled internal standards, such as Propyl Paraben-13C6, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response. High-resolution mass spectrometry (HRMS), particularly with platforms like the Q-Exactive™ Orbitrap™, offers significant advantages over traditional triple quadrupole mass spectrometers by providing high mass accuracy and resolution, enabling confident identification and quantification of analytes in complex biological matrices.
This application note provides a detailed protocol for the detection and quantification of this compound using a High-Resolution Mass Spectrometry (HRMS) approach, coupled with liquid chromatography.
Signaling Pathways Associated with Propyl Paraben Exposure
Propyl paraben has been shown to influence several cellular signaling pathways, which is a key consideration in toxicology and drug development. Exposure to propyl paraben has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] Furthermore, studies have indicated its impact on metabolic pathways, including the mTOR (mammalian target of rapamycin) and PPAR (peroxisome proliferator-activated receptor) signaling pathways, which are critical in regulating cell growth, metabolism, and inflammation.[6][7] Understanding these interactions is vital for assessing the potential biological effects of propyl paraben exposure.
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization for different biological matrices.
Materials:
-
Human plasma
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of plasma with 5 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
Q-Exactive™ Orbitrap™ Mass Spectrometer or equivalent HRMS instrument.
Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
| Spray Voltage | 3.5 kV |
| Capillary Temp. | 320°C |
| S-Lens RF Level | 50 |
| Scan Mode | Full MS / dd-MS2 (TopN) |
| Full MS Resolution | 70,000 |
| Full MS AGC Target | 1e6 |
| Full MS Max IT | 100 ms |
| Scan Range | m/z 100-300 |
| dd-MS2 Resolution | 17,500 |
| dd-MS2 AGC Target | 1e5 |
| dd-MS2 Max IT | 50 ms |
| Isolation Window | 2.0 m/z |
| Collision Energy | Normalized Collision Energy (NCE) 20, 30, 40 (stepped) |
Exact Mass Information:
| Compound | Formula | Monoisotopic Mass (Da) | Adduct ([M-H]⁻) |
|---|---|---|---|
| Propyl Paraben | C₁₀H₁₂O₃ | 180.07864 | 179.0714 |
| This compound | ¹³C₆C₄H₁₂O₃ | 186.10217 | 185.0949 |
Experimental Workflow
Data Presentation
The use of HRMS allows for the generation of high-quality quantitative data. The following table summarizes typical performance characteristics for the analysis of parabens using a Q-Exactive Orbitrap HRMS.[2]
| Analyte | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Methyl Paraben | >0.99 | 0.65 | 2.15 | 77-118 |
| Ethyl Paraben | >0.99 | 0.85 | 2.85 | 80-115 |
| Propyl Paraben | >0.99 | 1.2 | 4.0 | 82-112 |
| Butyl Paraben | >0.99 | 2.5 | 8.3 | 79-110 |
| Benzyl Paraben | >0.99 | 3.5 | 11.7 | 85-116 |
| Data adapted from a study on parabens in fish muscle tissue and may vary depending on the matrix and specific experimental conditions.[2] |
Conclusion
This application note outlines a robust and sensitive method for the detection and quantification of this compound using liquid chromatography coupled with high-resolution mass spectrometry. The high mass accuracy and resolution of HRMS instruments provide excellent selectivity and confidence in analyte identification, which is critical for regulated bioanalysis in drug development. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of parabens and their metabolites in fish and fish products: a comprehensive analytical approach using LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propylparaben-induced endoplasmic reticulum stress triggers G2/M phase cell cycle arrest and initiates caspase-3-dependent apoptosis in human lung cells [pubmed.ncbi.nlm.nih.gov]
- 6. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of Propyl Paraben-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of Propyl Paraben-13C6. This isotopically labeled compound is a valuable tool in various research applications, including metabolism studies, environmental fate analysis, and as an internal standard for quantitative NMR (qNMR). The inclusion of six 13C atoms in the benzene ring significantly enhances the utility of this molecule for 13C NMR-based investigations.
Introduction to this compound and its NMR Applications
Propyl paraben is a widely used preservative in pharmaceuticals, cosmetics, and food products.[1][2] The 13C6-labeled analogue, with the 13C isotopes on the aromatic ring, serves as a powerful analytical tool.[1][3][4][5] The primary advantages of using this compound in NMR studies include:
-
Enhanced 13C NMR Sensitivity: The enrichment of 13C overcomes the low natural abundance (1.1%) of this nucleus, leading to a significant increase in signal-to-noise for 13C NMR experiments.[6][7]
-
Probing Molecular Structure and Dynamics: The presence of adjacent 13C nuclei allows for the measurement of 13C-13C coupling constants, providing valuable insights into the electronic structure of the aromatic ring.[8]
-
Quantitative Analysis (qNMR): this compound is an excellent internal standard for qNMR assays of unlabeled propyl paraben and related compounds. Its distinct NMR signature allows for accurate quantification.[9][10]
-
Metabolic and Degradation Studies: The 13C label provides a specific tracer to follow the metabolic fate or environmental degradation of the propyl paraben molecule.[11]
Predicted NMR Data for this compound
Due to the 13C labeling of the entire benzene ring, the 1H and 13C NMR spectra of this compound will exhibit significant differences compared to the unlabeled compound. The following tables summarize the predicted chemical shifts and coupling constants. These values are estimated based on data for the unlabeled compound and typical coupling constants for aromatic systems.[1][12]
Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) in CDCl3
| Atom Name | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic Ring | ||
| C1' | - | ~122 |
| C2'/C6' | ~7.9 | ~132 |
| C3'/C5' | ~6.9 | ~116 |
| C4' | - (OH proton variable) | ~161 |
| Propyl Chain | ||
| -OCH2- | ~4.2 | ~67 |
| -CH2- | ~1.8 | ~22 |
| -CH3 | ~1.0 | ~10 |
| Carbonyl | ||
| C=O | - | ~167 |
Note: Chemical shifts are referenced to TMS (0 ppm). The 13C chemical shifts of the labeled aromatic carbons are expected to be very similar to the unlabeled compound, but the signals will be split due to 13C-13C and 1H-13C coupling.
Table 2: Estimated NMR Coupling Constants (J)
| Coupling Type | Nuclei Involved | Estimated Coupling Constant (Hz) | Notes |
| One-bond | 1J(13C-1H) | Aromatic C-H: ~160 Hz | |
| Two-bond | 2J(13C-1H) | Aromatic C-C-H: 1-3 Hz | |
| Three-bond | 3J(13C-1H) | Aromatic C-C-C-H: 7-10 Hz | |
| One-bond | 1J(13C-13C) | Aromatic C-C: 50-60 Hz | |
| Two-bond | 2J(13C-13C) | Aromatic C-C-C: 1-3 Hz | |
| Three-bond | 3J(13C-13C) | Aromatic C-C-C-C: 7-10 Hz |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.[8][13][14][15][16]
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), DMSO-d6)
-
High-quality 5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
Internal standard for qNMR (optional, e.g., maleic acid, if not using this compound as the standard itself)
Protocol:
-
Weighing: Accurately weigh 10-20 mg of this compound for standard 1D and 2D NMR. For qNMR, an accurately known amount is essential.[17]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[14] Ensure complete dissolution; vortex or gently warm if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time.[18]
-
Number of Scans: 8-16 scans.
-
Pulse Sequence: Single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 5 x T1) and potentially inverse-gated decoupling are required.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei. Use a standard pulse sequence (e.g., 'hsqcedetgpsisp2.2').
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations. Use a standard pulse sequence (e.g., 'hmbcgplpndqf').
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings. Use a standard pulse sequence (e.g., 'cosygpqf').
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.
-
Phasing: Manually phase the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration (for qNMR): Carefully integrate the relevant signals for quantitative analysis.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
NMR Experimental Workflow
Caption: General workflow for NMR analysis.
Logical Relationship for qNMR Analysis
Caption: Logic for quantitative NMR (qNMR) calculation.
References
- 1. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylparaben - Wikipedia [en.wikipedia.org]
- 3. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. researchgate.net [researchgate.net]
- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. chem.as.uky.edu [chem.as.uky.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Propylparaben(94-13-3) 13C NMR [m.chemicalbook.com]
- 18. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Propyl Paraben-13C6 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propyl Paraben-13C6 in mass spectrometry applications.
Troubleshooting Guides & FAQs
Question: We are observing a low signal-to-noise ratio for this compound in our LC-MS/MS analysis. What are the potential causes and how can we improve it?
Answer:
A low signal-to-noise (S/N) ratio for this compound can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings. The key areas to investigate are sample preparation and extraction, chromatographic separation, and mass spectrometer source optimization.
Question: How can we optimize our sample preparation to enhance the this compound signal?
Answer:
Effective sample preparation is critical for removing interfering matrix components that can suppress the ionization of your analyte. Since this compound is often used as an internal standard, ensuring its consistent recovery is paramount.
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up complex samples and concentrating the analyte. For parabens, C18 cartridges are commonly used.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique to separate analytes based on their differential solubility in immiscible liquids.
-
Protein Precipitation: For biological matrices like plasma, protein precipitation with a solvent like acetonitrile is a straightforward method to remove a large portion of the matrix.[2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors with minimal solvent usage.[3]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute the this compound and other parabens with 5 mL of a suitable organic solvent like acetonitrile or methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.
Question: What are the optimal mass spectrometry settings for analyzing this compound?
Answer:
Optimizing the mass spectrometer's ion source parameters is crucial for maximizing the signal intensity of this compound. Electrospray ionization (ESI) in negative ion mode is typically the most sensitive method for paraben analysis.[1][2]
Key ESI Parameters to Optimize:
-
Ionization Mode: Negative ion mode (ESI-) is generally preferred for parabens.[1]
-
Capillary Voltage: This potential difference drives the electrospray. Optimization is required to achieve a stable spray and maximum ion signal. A typical starting point for negative mode is around -3.0 to -4.5 kV.
-
Nebulizer Gas Pressure: This gas aids in the formation of fine droplets. Higher pressure can lead to smaller droplets and better desolvation but can also decrease the residence time of droplets in the sampling cone region.
-
Drying Gas Flow and Temperature: These parameters are critical for desolvation. Insufficient drying can lead to solvent clusters and reduced signal, while excessive temperature can cause thermal degradation of the analyte.
-
Source Position: The position of the ESI probe relative to the mass spectrometer's inlet can significantly impact the ion sampling efficiency.
Quantitative Data Summary: LC-MS/MS Parameters for Paraben Analysis
| Parameter | Typical Value/Range | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [1][2] |
| Monitored Transition (Propyl Paraben) | m/z 179 -> 92 or 179 -> 136 | Not explicitly found in searches |
| Capillary Voltage | ~ -4000 V | [4] |
| Capillary Temperature | ~ 220 °C | [4] |
| Sheath Gas Flow Rate | 20 (arbitrary units) | [4] |
| Auxiliary Gas Flow Rate | 15 (arbitrary units) | [4] |
Question: How can we minimize matrix effects that may be suppressing the this compound signal?
Answer:
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[5] The primary strategy to combat this is the use of a stable isotope-labeled internal standard, such as this compound itself.
Strategies to Mitigate Matrix Effects:
-
Use of an Isotopically Labeled Internal Standard: this compound is an ideal internal standard for the quantification of native propyl paraben because it co-elutes and experiences similar matrix effects.[2][4] This allows for accurate correction of signal suppression or enhancement.
-
Effective Sample Cleanup: As detailed in the sample preparation section, thorough removal of matrix components through techniques like SPE or LLE is crucial.[3][6]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from interfering matrix components is essential. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size for better resolution.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal to a level below the limit of quantification.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low S/N ratio.
References
- 1. Development of an HPLC–MS/MS method for the simultaneous analysis of six kinds of parabens in food - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Matrix Effects in Propylparaben Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges associated with matrix effects in the quantification of propylparaben.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analytical experiments in a simple question-and-answer format.
Issue 1: I am observing significant signal suppression for propylparaben in my LC-MS/MS analysis of plasma/serum samples. What are the likely causes and how can I fix this?
Answer:
Signal suppression in electrospray ionization (ESI) is a common matrix effect, especially in complex biological fluids like plasma or serum.[1][2][3] The primary culprits are often endogenous components of the matrix that co-elute with propylparaben and interfere with its ionization process.[1][2]
Potential Causes:
-
Phospholipids: These are major components of plasma and serum and are notorious for causing ion suppression.
-
Salts and Proteins: High concentrations of salts and residual proteins can also negatively impact ionization efficiency.
-
Co-eluting Metabolites: Other small molecules in the plasma can compete with propylparaben for ionization.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[1][4][5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For propylparaben in plasma, a reversed-phase SPE cartridge can be used to retain the analyte while allowing more polar interferences to be washed away.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate propylparaben from the bulk of the matrix components based on its solubility in an organic solvent.[7]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may require further cleanup steps.[1]
-
-
Improve Chromatographic Separation: If sample preparation is not sufficient, optimizing your chromatography can help separate propylparaben from the interfering matrix components.[1][4]
-
Gradient Elution: Employ a gradient elution profile that provides better resolution between propylparaben and the region where matrix components elute.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry that may offer a different selectivity for propylparaben and the interfering compounds.
-
-
Utilize an Isotopically Labeled Internal Standard (IL-IS): This is the gold standard for correcting matrix effects.[8]
-
Propylparaben-d4: This is a deuterated form of propylparaben that co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte peak area to the IL-IS peak area, you can accurately quantify propylparaben despite the matrix effect.
-
Issue 2: My propylparaben peak is showing significant tailing and inconsistent retention times in my HPLC-UV analysis of a cosmetic cream.
Answer:
Peak tailing and retention time shifts in cosmetic matrices are often due to the complex and varied nature of the sample, which can contain a wide range of oils, waxes, and other excipients.[7]
Potential Causes:
-
Matrix Overload: Injecting too concentrated a sample can overload the analytical column, leading to poor peak shape.
-
Strong Sample Solvent Effects: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Co-eluting Matrix Components: Lipophilic components from the cream can interact with the column, affecting the retention and peak shape of propylparaben.[4]
Troubleshooting Steps:
-
Dilution: A simple first step is to dilute the sample extract further to reduce the concentration of matrix components being injected.[10]
-
Sample Preparation: For cosmetic creams, a robust sample preparation method is crucial.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for cleaning up complex matrices like cosmetics. It involves an extraction and partitioning step followed by dispersive SPE for cleanup.
-
Solid-Phase Extraction (SPE): SPE can be tailored to remove the specific interfering components of the cosmetic matrix.[11]
-
-
Mobile Phase Optimization: Adjusting the mobile phase composition can improve peak shape.
-
Organic Modifier: Increasing the percentage of the organic solvent in the mobile phase can sometimes help to elute interfering hydrophobic compounds more effectively.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for propylparaben to be in a non-ionized form for good retention and peak shape on a reversed-phase column.
-
-
Use a Guard Column: A guard column can help to protect your analytical column from strongly retained matrix components, which can degrade column performance over time.[4]
Frequently Asked Questions (FAQs)
Q1: How do I calculate the matrix effect?
A1: The matrix effect (ME) is typically calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[12][13] The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
The matrix factor (MF) is another common way to express this, where MF = (Peak Area in Matrix / Peak Area in Neat Solution). An MF of 1 means no effect, <1 is suppression, and >1 is enhancement.[2][13]
Q2: What is the best internal standard to use for propylparaben quantification?
A2: The ideal internal standard is an isotopically labeled version of the analyte, such as propylparaben-d4.[9][14] This is because it has nearly identical chemical and physical properties to propylparaben and will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any matrix effects.[8] If an isotopically labeled standard is not available, a structural analog with similar properties can be used, but it may not correct for matrix effects as accurately.
Q3: Can I just dilute my sample to overcome matrix effects?
A3: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[5][10] However, excessive dilution may reduce the concentration of propylparaben to below the limit of quantification (LOQ) of the analytical method. Therefore, dilution is often a good first step, but more selective sample preparation techniques may be required for complex matrices or when trace-level quantification is necessary.
Q4: Are there any sample preparation techniques specifically designed to remove fats and lipids from samples?
A4: Yes, for matrices with high-fat content, such as certain foods and cosmetics, specific sample preparation strategies can be employed. A two-step continuous solid-phase extraction (SPE) system using an EMR-lipid (Enhanced Matrix Removal-Lipid) sorbent has been shown to be effective in removing fats and preconcentrating analytes like parabens in dairy products.[15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Propylparaben in Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard (e.g., propylparaben-d4). Acidify the sample with 100 µL of 1% formic acid in water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the propylparaben and internal standard with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Propylparaben Recovery and Matrix Effect in a Cosmetic Cream Matrix
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Dilute and Shoot | 85.2 | 12.5 | 65.8 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 92.7 | 6.8 | 82.1 (Suppression) |
| Solid-Phase Extraction (SPE) | 98.5 | 3.2 | 95.3 (Minimal Effect) |
| QuEChERS | 95.1 | 4.5 | 91.7 (Minimal Effect) |
Data is illustrative and based on typical performance. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for inaccurate propylparaben quantification.
Caption: General workflow for Solid-Phase Extraction (SPE) of propylparaben.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LABTips: Handling 'Glitches' in the Environmental Matrix | Labcompare.com [labcompare.com]
- 11. affinisep.com [affinisep.com]
- 12. mdpi.com [mdpi.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System Including an Enhanced Matrix Removal Sorbent in Combination with UHPLC−MS/MS [mdpi.com]
Technical Support Center: Propyl Paraben-13C6 Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues during the analysis of Propyl Paraben-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
A1: this compound is a stable isotope-labeled version of propyl paraben, where six carbon atoms in the benzene ring are replaced with the heavier carbon-13 isotope. It is primarily used as an internal standard in quantitative analysis, especially in mass spectrometry-based methods like LC-MS. Because its chemical and physical properties are nearly identical to the unlabeled propyl paraben, it co-elutes during chromatography but is distinguishable by its higher mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: I am observing peak splitting for this compound. Is the isotopic labeling the cause?
A2: It is highly unlikely that the 13C6 labeling itself is the cause of peak splitting. Stable isotope-labeled standards, particularly those labeled with 13C, are designed to have chromatographic behavior that is virtually identical to their unlabeled counterparts. The underlying cause of peak splitting is almost always related to chromatographic conditions or system issues.
Q3: What are the most common causes of peak splitting in HPLC analysis of this compound?
A3: The most frequent causes of peak splitting for this and similar compounds in reversed-phase HPLC include:
-
Injection Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase can cause the peak to distort or split.[1]
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can create alternative flow paths for the analyte, resulting in a split peak.
-
Blocked Column Frit: A partially blocked frit at the column inlet can lead to uneven sample distribution onto the stationary phase, causing peak distortion.
-
Co-elution with an Interfering Compound: The split peak may actually be two separate, closely eluting compounds.
-
Mobile Phase Issues: An improperly prepared or inadequately buffered mobile phase can sometimes lead to poor peak shape.
Troubleshooting Guide for this compound Peak Splitting
This guide provides a systematic approach to diagnosing and resolving peak splitting issues.
Diagram: Troubleshooting Workflow for Peak Splitting
Caption: A workflow to diagnose the cause of peak splitting.
Step-by-Step Troubleshooting
-
Observe All Peaks:
-
If all peaks in the chromatogram are splitting: The issue is likely systemic.
-
Check for a column void or contamination: A void at the head of the column is a common culprit.
-
Inspect the column inlet frit: A blockage can cause uneven flow.
-
Verify all fittings and connections: Loose fittings can introduce dead volume.
-
-
If only the this compound peak is splitting: The problem is likely specific to the analyte or the method.
-
-
Investigate Method-Specific Causes:
-
Injection Solvent: Is your sample dissolved in a solvent stronger than your mobile phase? For reversed-phase chromatography, a high percentage of organic solvent in the sample, when the mobile phase is highly aqueous, can cause peak distortion.
-
Solution: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or splitting.
-
Solution: Try reducing the injection volume or diluting the sample.
-
-
Co-elution: The "split" peak might be two closely eluting compounds.
-
Solution: Modify the mobile phase composition (e.g., change the organic-to-aqueous ratio) or the gradient to improve resolution.
-
-
Diagram: Causes and Solutions for Peak Splitting
Caption: Relationship between causes of peak splitting and their solutions.
Experimental Protocols
Below are typical experimental conditions for the HPLC analysis of propyl paraben. These can serve as a starting point for method development and troubleshooting.
Protocol 1: Isocratic HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and pH 4 acetate buffer (e.g., 20:80 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient or controlled at 30°C
-
Detection: UV at 254 nm[2]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: Gradient HPLC Method
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[3]
-
Mobile Phase A: Water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient Program:
-
0-1 min: 55% B
-
1-9 min: 55-100% B
-
9-13 min: 100% B
-
13.1-16 min: 55% B
-
-
Flow Rate: 0.8 mL/min[3]
-
Injection Volume: 5 µL[3]
-
Column Temperature: 40°C[3]
-
Detection: UV at 254 nm[3]
-
Sample Preparation: Dilute the sample with methanol.[3]
Quantitative Data Summary
The following tables summarize how different chromatographic parameters can affect the analysis of propyl paraben.
Table 1: Effect of Mobile Phase Composition on Propyl Paraben Retention Time
| Mobile Phase Composition (Organic : Aqueous) | Column Type | Flow Rate (mL/min) | Propyl Paraben Retention Time (min) | Reference |
| Methanol : Acetate Buffer (pH 4) (18:82) | C18 (250x4.6mm, 5µm) | 1.0 | ~5.5 | [2] |
| Acetonitrile : Acetate Buffer (pH 4) (20:80) | C18 (250x4.6mm, 5µm) | 1.0 | ~5.0 | [2] |
| Acetonitrile : Buffer (pH 2.0) (32:68) | C18 | 1.0 | 6.907 | [4] |
| Methanol : Water (60:40) | C8 | - | ~7.2 | [5] |
| Acetonitrile : 0.1% Acetic Acid (60:40) | C18 (250x4.6mm, 5µm) | 0.8 | ~6.5 | [6] |
Table 2: System Suitability Parameters for Propyl Paraben Analysis
| Method Reference | Tailing Factor (Asymmetry) | Theoretical Plates |
| [7] | 1.1 | 10500 |
| [6] | 1.0 - 1.2 | >2000 |
Table 3: Effect of Flow Rate on Propyl Paraben Analysis
| Flow Rate (mL/min) | Effect on Retention Time | Effect on Peak Shape | Reference |
| 0.5 - 1.0 | Decreases with increasing flow rate | A flow rate of 0.8 mL/min was found to be optimal for good separation and resolution. | [6] |
| 1.0 - 2.0 | Decreases with increasing flow rate | A flow rate of 1.3 mL/min was chosen as optimal to reduce retention time without compromising peak symmetry. | [8] |
References
- 1. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. asianpubs.org [asianpubs.org]
- 3. agilent.com [agilent.com]
- 4. phytojournal.com [phytojournal.com]
- 5. iomcworld.org [iomcworld.org]
- 6. rroij.com [rroij.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. akjournals.com [akjournals.com]
Optimizing LC gradient for propylparaben and Propyl Paraben-13C6 separation
Welcome to the technical support center for optimizing Liquid Chromatography (LC) methods for propylparaben and its stable isotope-labeled internal standard, Propyl Paraben-13C6. This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when developing an LC method for Propylparaben and its 13C6-labeled internal standard?
The primary goal is typically to achieve co-elution of propylparaben and this compound with sharp, symmetrical peak shapes, while ensuring they are fully separated from other matrix components and potential interferences. Since the mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z), chromatographic separation between them is not necessary and generally not feasible due to their identical physicochemical properties. The optimization focuses on chromatographic performance and removal of interferences.
Q2: Should I aim to chromatographically separate Propylparaben from this compound?
No. These two compounds are isotopologues, meaning they have the same chemical structure and properties but differ in isotopic composition. Standard reversed-phase HPLC columns do not separate compounds based on isotopic differences. The objective is to have them elute at the same retention time for accurate quantification using mass spectrometry, where they are easily resolved.
Q3: What is a recommended starting point for an LC gradient?
A good starting point for method development is a generic gradient using a C18 column with water and an organic solvent (either methanol or acetonitrile) as the mobile phase. Adding a small amount of acid, like formic acid, is common to control the pH and improve peak shape.
Table 1: Typical Starting LC Conditions
| Parameter | Recommended Condition | Notes |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | A shorter column provides faster run times. Smaller particle sizes increase efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures protonation of the parabens for better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure than methanol.[1][2] |
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and desired backpressure. |
| Column Temp. | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[2] |
| Injection Vol. | 5 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| UV Wavelength | 254 nm | Parabens show strong absorbance at this wavelength.[2][3] |
Experimental Protocols
Protocol 1: LC Gradient Optimization
This protocol outlines the steps to develop and optimize a gradient elution method for the analysis of propylparaben.
-
System Preparation:
-
Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Ensure all solvents are HPLC or MS-grade and have been properly degassed.
-
Install a suitable C18 column and equilibrate the system with the initial mobile phase composition (e.g., 95% A : 5% B) until a stable baseline is achieved.
-
-
Initial Scouting Gradient:
-
Inject a standard solution containing propylparaben and this compound.
-
Run a fast, broad gradient to determine the approximate elution time.
Table 2: Example Scouting Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 8.0 5 95 9.0 5 95 9.1 95 5 12.0 95 5 -
-
Gradient Refinement:
-
Based on the retention time from the scouting run, create a shallower gradient around the elution point to improve resolution from any nearby impurities.
-
For example, if the analyte elutes at 6 minutes (where the %B is ~65%), design a new gradient that ramps from 45% to 85% B over several minutes.
-
-
Optimization of Other Parameters:
-
Flow Rate: Adjust the flow rate to balance analysis time and peak resolution. Lower flow rates can sometimes improve separation, while higher rates shorten the run time.[2]
-
Temperature: Increasing the column temperature (e.g., to 45°C or 50°C) can decrease retention time and sharpen peaks by reducing mobile phase viscosity.[2]
-
-
Final Method Validation:
-
Once the desired chromatography is achieved, perform several injections to confirm the reproducibility of retention time, peak area, and peak shape.
-
LC Method Development Workflow
The following diagram illustrates the logical workflow for developing and optimizing the LC gradient.
Caption: A workflow for systematic LC gradient optimization.
Troubleshooting Guide
This section addresses common issues encountered during method development for propylparaben analysis.
Table 3: Troubleshooting Common LC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the column (plugged frit).2. Particulate matter from sample or mobile phase.3. Buffer precipitation. | 1. Reverse and flush the column (if permitted by the manufacturer).2. Filter all samples and mobile phases through a 0.22 µm filter.3. Ensure buffer is fully soluble in the highest organic percentage used. |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column contamination or degradation.3. Mismatch between injection solvent and mobile phase. | 1. Ensure mobile phase pH is low (e.g., using 0.1% formic acid) to suppress silanol activity.2. Wash the column with a strong solvent (e.g., isopropanol).3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Fronting | 1. Sample overload.2. Injection of sample in a solvent much stronger than the mobile phase. | 1. Dilute the sample or reduce the injection volume.2. Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Shifting Retention Times | 1. Inadequate column equilibration time.2. Mobile phase composition changing over time (evaporation).3. Column temperature fluctuations. | 1. Increase the equilibration time between gradient runs.2. Prepare fresh mobile phase daily and keep solvent bottles capped.3. Use a column oven to maintain a constant temperature. |
| Split Peaks | 1. Contamination at the head of the column.2. Partially plugged column inlet frit.3. Injection solvent effect. | 1. Wash the column with a series of strong solvents.2. Replace the column inlet frit or use a new column.3. Dissolve the sample in the initial mobile phase. |
References
Troubleshooting poor recovery of Propyl Paraben-13C6 in sample extraction
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Propyl Paraben-13C6. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor recovery of this critical internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low or inconsistent?
Poor or inconsistent recovery of an isotopically labeled internal standard like this compound can invalidate your quantitative analysis. The loss can occur at various stages of the sample preparation process. The most common causes fall into four categories: issues with the extraction method, analyte instability, improper analytical system setup, or matrix effects.
A systematic approach is necessary to pinpoint the source of the problem.[1][2] Start by verifying that the analytical instrument is performing correctly before troubleshooting the extraction protocol.[1] Common problems in extraction techniques like Solid-Phase Extraction (SPE) include analyte breakthrough during loading, loss during wash steps, or incomplete elution.[1][2] For Liquid-Liquid Extraction (LLE), issues often relate to incorrect pH, improper solvent selection, or formation of emulsions.
Below is a general workflow to begin troubleshooting.
References
Minimizing isotopic exchange of Propyl Paraben-13C6
Welcome to the technical support center for Propyl Paraben-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential isotopic exchange and addressing other experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accurate and effective use of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Question: I am observing unexpected mass peaks in my mass spectrometry analysis. Could this be due to isotopic exchange of the 13C6-labeled ring?
Answer: It is highly unlikely that the 13C6-labeled phenyl ring of this compound is undergoing isotopic exchange under typical experimental conditions. The carbon-carbon bonds within the benzene ring are exceptionally stable due to aromaticity.[1] Cleavage of these bonds requires extreme conditions, such as high temperatures and the presence of specific metal catalysts, which are not encountered in routine analytical procedures.[2][3][4]
The unexpected peaks are more likely due to:
-
Contamination: Impurities in the sample or solvents can introduce interfering compounds.
-
In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's ion source.
-
Natural Isotope Abundance: The presence of natural isotopes of other elements in the molecule (e.g., 17O, 18O) can lead to minor satellite peaks.
Question: My quantitative results are inconsistent. What could be the cause?
Answer: Inconsistent quantitative results are often related to sample preparation and handling rather than the stability of the internal standard. Consider the following:
-
Analyte Stability: The unlabeled propyl paraben in your samples may be degrading. Parabens can hydrolyze, especially under alkaline conditions.[5]
-
Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to variability.
-
Pipetting Errors: Inaccurate pipetting during sample and standard preparation can lead to significant errors in quantification.
-
Cross-Contamination: Ensure that there is no cross-contamination between samples of different concentrations.
Question: I am concerned about the stability of this compound in my samples during storage. What are the optimal storage conditions?
Answer: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. For solutions, storage at 4°C is generally recommended. If storing for extended periods, freezing at -20°C or -80°C may be appropriate, depending on the solvent used. Avoid repeated freeze-thaw cycles. Propyl paraben itself is a stable compound under recommended storage conditions.[6]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it used?
A1: this compound is a stable isotope-labeled version of propyl paraben, where the six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. It is primarily used as an internal standard in quantitative analysis by mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS).[7][8][9] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Q2: Is isotopic exchange a concern with 13C-labeled compounds?
A2: For 13C-labeled compounds where the label is incorporated into a stable chemical structure like a benzene ring, isotopic exchange is not a significant concern under normal analytical conditions.[10] Unlike deuterium labels, which can sometimes exchange with protons in the solvent, the carbon-13 atoms in the aromatic ring are covalently bonded and not susceptible to exchange.
Q3: What are the main degradation pathways for propyl paraben?
A3: The primary degradation pathway for propyl paraben is hydrolysis of the ester bond, which forms p-hydroxybenzoic acid and propanol. This process is accelerated by alkaline pH and higher temperatures.[5][11]
Q4: Can I use this compound for studies in biological matrices?
A4: Yes, this compound is suitable for use in biological matrices such as plasma and tissue homogenates.[7] Its chemical properties are nearly identical to unlabeled propyl paraben, making it an excellent internal standard for pharmacokinetic and metabolism studies.
Quantitative Data on Propyl Paraben Stability
The stability of propyl paraben is influenced by factors such as pH and temperature. The following table summarizes degradation data from various studies.
| pH | Temperature (°C) | Half-life (t½) | Comments |
| 2.75 - 9.16 | 70 | Varies | The reaction was found to be first-order with respect to the paraben.[12] |
| 9.16 | 40, 50 | Not specified | Energies of activation were determined from Arrhenius plots.[12] |
| 7.40 - 7.80 | 40 | Stable | Methyl and propyl paraben are reported to be stable within this pH range in solution.[5] |
| 6.50 - 7.00 | 40 | Unstable | Significant decomposition of both methyl and propyl paraben was observed at the end of the stability period.[5] |
| 4.0 - 11.0 | 25 | Not specified | Chlorination kinetics were studied, with apparent rate constants determined.[13] |
Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of propyl paraben using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Propyl Paraben (Analyte)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Biological matrix (e.g., plasma, tissue homogenate) if applicable
2. Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of propyl paraben in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions of both the analyte and the IS at appropriate concentrations by serial dilution with methanol or the mobile phase.
3. Sample Preparation
-
For biological samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add a known amount of the this compound working solution to each sample to achieve the desired final concentration.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and IS, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both propyl paraben and this compound. The exact m/z values will depend on the ionization mode.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of propyl paraben using this compound.
Caption: Troubleshooting logic for unexpected mass peaks.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Degradation of the Parabens | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Propylparaben Contamination in Laboratory Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of propylparaben contamination in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is propylparaben and why is it a concern as a laboratory contaminant?
Propylparaben (propyl 4-hydroxybenzoate) is an antimicrobial preservative widely used in cosmetics, personal care products, pharmaceuticals, and some foods to prevent fungal and bacterial growth. In a laboratory setting, it is a significant concern because it is an endocrine-disrupting chemical with estrogenic activity. Even at low concentrations, it can bind to estrogen receptors, potentially interfering with cellular signaling pathways and leading to non-reproducible or artifactual experimental results, particularly in endocrinology, toxicology, and cancer research.
Q2: What are the most common sources of propylparaben contamination in the lab?
The primary sources of propylparaben contamination are often external and can be inadvertently introduced into the experimental workflow. Key sources include:
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Laboratory Personnel: Residues from personal care products like hand lotions, creams, shampoos, and cosmetics can be transferred to lab surfaces, equipment, and consumables through touch.
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Leaching from Plasticware: Propylparaben and other additives can leach from common laboratory plastics, such as polypropylene (e.g., microcentrifuge tubes, pipette tips) and polystyrene (e.g., cell culture flasks, well plates), into experimental solutions. This leaching can be influenced by the solvent type, temperature, and contact time.
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Contaminated Reagents: Although less common, some commercially available buffers or media might contain parabens as preservatives. It is crucial to review the composition of all reagents.
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General Lab Environment: Dust and aerosols in the lab can settle on surfaces and may contain parabens from various sources.
Troubleshooting Guide: Unexpected Experimental Results
If you observe unexpected estrogenic activity, high variability in your assays, or results that are inconsistent with the literature, consider propylparaben contamination as a potential cause.
Step 1: Identify the Source of Contamination
A systematic approach is essential to pinpoint the source of contamination. The following workflow can guide your investigation.
Figure 1. Workflow for troubleshooting propylparaben contamination.
Step 2: Quantify the Contamination
To understand the extent of the issue, it's important to quantify the levels of propylparaben. While specific data for every lab environment is unique, the following tables provide illustrative data on potential sources and the effectiveness of cleaning procedures.
Data Presentation: Potential Contamination Sources & Decontamination Efficacy
Table 1: Illustrative Examples of Chemical Leaching from Laboratory Plasticware
| Plastic Type | Additive/Compound | Solvent/Condition | Leached Amount | Source Reference |
| Polypropylene | Various Additives | Dichloromethane (Exhaustive Extraction, 40°C, 2 days) | Up to 1.53 g/kg of plastic | Fictionalized data based on general findings in plastic additive studies |
| Polycarbonate | Bisphenol A (BPA) | Water (Autoclaving) | ~30 µg/L | Fictionalized data based on general findings in plastic additive studies |
| Polystyrene | Styrene Monomer | Water (100°C, 6 hours) | 2.58 µg/L | Fictionalized data based on general findings in plastic additive studies |
Note: This data is illustrative and serves to highlight that leaching is a significant and quantifiable issue. Actual amounts will vary based on the specific plastic, manufacturer, solvent, temperature, and duration of contact.
Table 2: Efficacy of Surface Decontamination Methods for Chemical Residues
Studies on the removal of chemical contaminants provide insight into the effectiveness of common laboratory cleaning procedures.
| Surface Type | Contaminant Type | Cleaning Method | Removal Efficacy | Source Reference |
| Stainless Steel | Antineoplastic Drugs | 0.5% Sodium Hypochlorite | >98% | Fictionalized data based on general findings in decontamination studies |
| Stainless Steel | Antineoplastic Drugs | 70% Isopropanol in Water | ~81% - 88% | Fictionalized data based on general findings in decontamination studies |
| Glass | General Grime/Oils | 70% Isopropyl Alcohol Wipe | High (Effective in breaking down oils) | Fictionalized data based on general findings in decontamination studies |
| Stainless Steel | Bacterial Load | 70% Ethanol with Friction | ~6-log reduction | Fictionalized data based on general findings in decontamination studies |
Note: While these studies do not specifically measure propylparaben, they demonstrate that while alcohol wipes are effective, they may not achieve 100% removal of chemical residues in a single application.
Experimental Protocols
Protocol 1: Quantification of Propylparaben in Aqueous Samples by HPLC-UV
This protocol provides a general method for the detection and quantification of propylparaben in samples such as cell culture media or buffers.
1. Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: Methanol and HPLC-grade water.
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Propylparaben analytical standard.
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0.45 µm syringe filters.
2. Preparation of Standards and Samples:
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Stock Solution: Prepare a 1 mg/mL stock solution of propylparaben in methanol.
-
Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Collect the aqueous sample (e.g., 1 mL of culture media).
-
If the sample contains proteins or other interfering substances, perform a protein precipitation step by adding an equal volume of acetonitrile or methanol, vortexing, and centrifuging.
-
Filter the supernatant or sample through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
4. Analysis:
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Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the amount of propylparaben in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Signaling Pathway Interference
Propylparaben acts as a xenoestrogen, meaning it can mimic the effects of endogenous estrogen by binding to the estrogen receptor alpha (ERα). This can lead to the inappropriate activation of estrogen-responsive genes, which can confound experimental results.
Figure 2. Propylparaben interference with Estrogen Receptor signaling.
This diagram illustrates how propylparaben can enter a cell, bind to the estrogen receptor, and translocate to the nucleus to activate genes that are normally regulated by estrogen. This unintended activation can lead to effects such as increased cell proliferation in estrogen-sensitive cell lines.
Technical Support Center: Propyl Paraben-13C6 Ionization Efficiency in ESI-MS
Welcome to the technical support center for enhancing the ionization efficiency of Propyl Paraben-13C6 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: this compound, like other parabens, is phenolic and thus acidic. It readily loses a proton to form a negative ion. Therefore, negative ion mode (ESI-) is generally the preferred mode for achieving the best ionization efficiency and sensitivity.[1]
Q2: I am observing a weak signal for this compound. What are the initial troubleshooting steps?
A2: A weak signal can stem from several factors. Begin by verifying the following:
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System Suitability: Ensure your LC-MS system is performing optimally by running a standard of a known compound.
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Sample Integrity: Confirm the concentration and stability of your this compound standard solution.
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Ion Source Cleanliness: A contaminated ion source is a frequent cause of poor sensitivity. Follow your instrument manufacturer's guidelines for cleaning the ion source components.
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Tuning and Calibration: Verify that your mass spectrometer is properly tuned and calibrated for the mass range of interest.
Q3: Can the mobile phase composition affect the ionization of this compound?
A3: Absolutely. The mobile phase plays a critical role in ESI efficiency. For this compound in negative ion mode, the pH and the type of organic solvent and additives are crucial. A higher pH can facilitate deprotonation, but it's essential to use volatile additives compatible with MS.
Q4: Are there any specific mobile phase additives that can enhance the signal?
A4: Yes, several additives can improve the ionization efficiency of parabens. While acidic additives like formic acid are common in reversed-phase chromatography, for negative ion mode, additives that promote the formation of [M-H]⁻ ions are beneficial. Studies have shown that additives like ammonium fluoride can significantly enhance the analytical sensitivity for phenols, including parabens, in negative ESI mode.[2][3]
Q5: My peak shape is poor (e.g., tailing, fronting, or broad). What could be the cause?
A5: Poor peak shape is often a chromatographic issue but can also be related to the ion source. Common causes include:
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Column Contamination or Degradation: The column may be contaminated or have lost its efficiency.
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Inappropriate Mobile Phase: The pH of the mobile phase may not be optimal for the analyte, or the organic solvent composition may be unsuitable.
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Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.
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Extra-Column Volume: Excessive tubing length or dead volume in the connections can cause peak broadening.[4]
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Ion Source Contamination: Buildup on the ion source components can affect peak shape.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound ionization efficiency.
Issue 1: Low Signal Intensity or No Signal
| Possible Cause | Recommended Action |
| Incorrect Ionization Mode | Verify that the mass spectrometer is operating in negative ion mode (ESI-) . |
| Suboptimal Source Parameters | Systematically optimize the ESI source parameters, including capillary voltage, source temperature, desolvation gas flow and temperature, and cone/fragmentor voltage. Refer to the Experimental Protocol for ESI-MS Parameter Optimization below. |
| Inadequate Mobile Phase pH | For negative ion mode, a slightly basic mobile phase can enhance deprotonation. However, for reversed-phase chromatography, a common approach is to use a low concentration of a weak acid like formic acid to control peak shape, while still achieving good sensitivity in negative mode. Experiment with different additives. |
| Ion Suppression from Matrix Effects | If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up, optimize chromatographic separation to resolve the analyte from interfering compounds, or use a stable isotope-labeled internal standard for quantification.[5] |
| Instrument Contamination | Clean the ion source, transfer capillary, and other components in the ion path according to the manufacturer's recommendations. |
Issue 2: Unstable Signal or High Baseline Noise
| Possible Cause | Recommended Action |
| Unstable Spray | Visually inspect the electrospray plume. An unstable spray can be caused by a partially clogged emitter, incorrect sprayer position, or inappropriate gas flow rates. Adjust the nebulizer gas flow and sprayer position. |
| Contaminated Solvents or Additives | Use high-purity (LC-MS grade) solvents and fresh mobile phase additives. Contaminants can increase the chemical noise. |
| Leaks in the LC System | Check all fittings and connections for leaks, which can cause pressure fluctuations and an unstable spray. |
| Inconsistent Mobile Phase Composition | Ensure proper mixing of the mobile phase if using a gradient or an isocratic mixture prepared online. |
Data Presentation: Impact of Mobile Phase Additives
The choice of mobile phase additive can significantly impact the ionization efficiency of parabens. The following table summarizes findings from a study on various phenols, which are structurally similar to parabens.
| Mobile Phase Additive | Concentration | Observed Effect on Phenol Signal (Negative ESI) | Reference |
| Formic Acid | 0.1% | Commonly used for pH control and good chromatography. | [1] |
| Ammonium Acetate | 5 mM | Moderate signal enhancement. | [2] |
| Ammonium Formate | 5 mM | Moderate signal enhancement. | [2] |
| Ammonium Hydroxide | 0.05% | Can enhance deprotonation but may affect chromatography. | [2] |
| Ammonium Fluoride | 0.5 mM | Significant signal enhancement for many phenols. | [2][3] |
Note: The optimal additive and concentration may vary depending on the specific LC-MS system and chromatographic conditions. It is recommended to perform an in-house evaluation.
Experimental Protocols
Protocol 1: Detailed Methodology for ESI-MS Parameter Optimization
This protocol describes a systematic approach to optimizing ESI-MS source parameters for this compound using flow injection analysis (FIA) or during a constant infusion while the LC is flowing.
1. Preparation: a. Prepare a standard solution of this compound at a concentration that provides a moderate, stable signal with initial instrument settings (e.g., 100 ng/mL). b. The standard should be dissolved in a solvent composition similar to the intended mobile phase.
2. Infusion and Initial Signal Acquisition: a. Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ESI source. b. Set the mass spectrometer to monitor the deprotonated molecule of this compound ([M-H]⁻). c. Begin with the instrument manufacturer's recommended default settings for your flow rate and solvent composition.
3. Systematic Parameter Optimization (one-factor-at-a-time): a. Capillary Voltage: While monitoring the signal intensity, gradually increase the capillary voltage in small increments (e.g., 0.2 kV). Record the voltage that provides the highest and most stable signal. b. Source Temperature: Adjust the source temperature in increments of 10-20 °C. Allow the system to stabilize at each temperature before recording the signal intensity. Note the temperature that maximizes the signal without evidence of thermal degradation. c. Desolvation Gas Temperature and Flow Rate: These parameters are interdependent. First, optimize the desolvation gas temperature at a moderate flow rate. Then, with the optimal temperature, adjust the gas flow rate to find the setting that yields the highest signal intensity. d. Cone/Fragmentor/Nozzle Voltage: This voltage influences the transmission of ions into the mass analyzer and can induce in-source fragmentation. Increase this voltage in small increments (e.g., 5 V) and observe the signal intensity of the precursor ion. A higher voltage may increase the signal to a point, but excessive voltage can cause fragmentation and reduce the precursor ion signal. e. Nebulizer Gas Pressure/Flow: Adjust the nebulizer gas pressure to ensure a stable and fine spray. The optimal setting will depend on the mobile phase flow rate.
4. Final Evaluation: a. After optimizing each parameter individually, re-evaluate the optimal settings in combination, as they can have interactive effects. b. The final optimized parameters should provide the best balance of signal intensity, stability, and peak shape.
Visualizations
Caption: Experimental workflow for ESI-MS parameter optimization.
References
- 1. Development of an HPLC–MS/MS method for the simultaneous analysis of six kinds of parabens in food - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Paraben-13C6 Stability: A Technical Support Resource for Researchers
For researchers, scientists, and drug development professionals utilizing Propyl Paraben-13C6 in their experimental work, ensuring the stability of this isotopically labeled compound in various biological matrices is paramount for generating accurate and reproducible data. This technical support center provides essential guidance on stability, handling, and analysis of this compound in plasma, urine, and tissue homogenates.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in biological matrices?
A1: The stability of this compound can be influenced by several factors:
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Enzymatic Degradation: Biological matrices, particularly plasma and tissue homogenates, contain esterases that can hydrolyze the ester bond of this compound, leading to the formation of its primary metabolite, p-hydroxybenzoic acid-13C6 (pHBA-13C6).[1][2]
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pH: Propyl paraben is susceptible to hydrolysis at alkaline pH, with considerable degradation occurring at a pH above 7.[3] Maintaining a slightly acidic to neutral pH is crucial for its stability.
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation.[4] Therefore, proper storage and handling temperatures are critical.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the precipitation of this compound, which can affect its measured concentration.[5]
Q2: How can I prevent the degradation of this compound in plasma samples during collection and processing?
A2: To minimize ex vivo enzymatic degradation in plasma, the following steps are recommended:
-
Use of Anticoagulants: Collect blood samples in tubes containing potassium EDTA or sodium heparin.
-
Immediate Cooling: Place the blood samples on ice immediately after collection to reduce enzymatic activity.[1]
-
Prompt Centrifugation: Separate plasma from whole blood by centrifugation at low temperatures (e.g., 4°C) as soon as possible.
-
Acidification: Acidify the plasma samples to a pH below 7, for instance, by adding citric acid, to inhibit esterase activity.[1]
-
Use of Esterase Inhibitors: For highly sensitive studies, the addition of specific esterase inhibitors, such as sodium fluoride or diisopropylfluorophosphate (DFP), can be considered.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Proper storage is essential to maintain the integrity of this compound in biological matrices.
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Plasma | 2-8°C (refrigerated) | ≤ -20°C (frozen), preferably ≤ -70°C |
| Urine | 2-8°C (refrigerated) | ≤ -20°C (frozen) |
| Tissue Homogenates | 2-8°C (refrigerated) | ≤ -70°C (deep frozen) |
Note: It is crucial to minimize the duration of storage at refrigerated and room temperatures to prevent degradation. For long-term stability, ultra-low temperatures are recommended.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound in biological matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Enzymatic degradation during sample handling. | Implement the preventative measures outlined in FAQ 2 (cooling, prompt processing, acidification, use of esterase inhibitors). |
| Inefficient extraction from the matrix. | Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the chosen solvent is appropriate for this compound. | |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection and storage. | |
| High variability in replicate measurements | Inconsistent sample handling procedures. | Standardize all steps of sample collection, processing, and storage. |
| Incomplete dissolution after thawing. | Ensure samples are completely thawed and vortexed thoroughly before analysis. | |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Develop and validate a robust analytical method that accounts for and minimizes matrix effects. This may involve optimizing chromatographic separation and sample cleanup procedures. The use of a stable isotope-labeled internal standard, such as Propyl Paraben-d4, is highly recommended.[1] | |
| Presence of interfering peaks in chromatograms | Contamination from labware or reagents. | Use high-purity solvents and reagents. Thoroughly clean all labware. |
| Carryover from previous injections in the LC-MS/MS system. | Optimize the wash steps in the autosampler and the gradient elution to ensure complete elution of all components from the column. | |
| Co-eluting endogenous matrix components. | Improve chromatographic separation by modifying the mobile phase composition, gradient, or using a different column. Enhance sample cleanup to remove interfering substances. |
Experimental Protocols
Protocol 1: Assessment of Short-Term Stability of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma at room temperature and in refrigerated conditions over 24 hours.
Materials:
-
This compound stock solution
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Esterase inhibitor (e.g., sodium fluoride)
-
LC-MS/MS system
-
Appropriate solvents and reagents for extraction and analysis
Procedure:
-
Spike fresh human plasma with this compound to achieve a known concentration.
-
For samples where enzymatic degradation is to be inhibited, add an appropriate esterase inhibitor.
-
Aliquot the spiked plasma into two sets of tubes.
-
Store one set at room temperature (e.g., 25°C) and the other at refrigerated temperature (e.g., 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each set.
-
Immediately process the samples by protein precipitation (e.g., with acetonitrile) to stop any further degradation.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
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Calculate the percentage of the initial concentration remaining at each time point.
Protocol 2: Assessment of Freeze-Thaw Stability of this compound in Rat Urine
Objective: To determine the effect of repeated freeze-thaw cycles on the concentration of this compound in rat urine.
Materials:
-
This compound stock solution
-
Rat urine
-
LC-MS/MS system
-
Appropriate solvents and reagents for extraction and analysis
Procedure:
-
Spike fresh rat urine with this compound to a known concentration.
-
Aliquot the spiked urine into multiple tubes.
-
Analyze a set of aliquots immediately (Freeze-Thaw Cycle 0).
-
Freeze the remaining aliquots at ≤ -20°C for at least 24 hours.
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Thaw a set of frozen aliquots completely at room temperature and analyze them (Freeze-Thaw Cycle 1).
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Repeat the freeze-thaw process for the remaining sets of aliquots for a specified number of cycles (e.g., up to 3 or 5 cycles).[6][7][8]
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Analyze the samples from each freeze-thaw cycle using a validated LC-MS/MS method.
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Compare the concentrations of this compound at each freeze-thaw cycle to the initial concentration.
Data Presentation
The following tables summarize representative stability data for propyl paraben, which can be used as a proxy for this compound. It is important to note that stability should be experimentally verified for the specific matrix and conditions used in your laboratory.
Table 1: Representative Short-Term Stability of Propyl Paraben in Human Plasma
| Storage Condition | Time (hours) | Mean % of Initial Concentration Remaining (without esterase inhibitor) | Mean % of Initial Concentration Remaining (with esterase inhibitor) |
| Room Temperature (~25°C) | 0 | 100 | 100 |
| 4 | 85 | 98 | |
| 8 | 70 | 96 | |
| 24 | 50 | 95 | |
| Refrigerated (2-8°C) | 0 | 100 | 100 |
| 4 | 95 | 100 | |
| 8 | 92 | 99 | |
| 24 | 88 | 98 |
Note: This data is illustrative and based on the general understanding of paraben stability. Actual results may vary.
Table 2: Representative Freeze-Thaw Stability of Propyl Paraben in Human Urine
| Freeze-Thaw Cycle | Mean % of Initial Concentration Remaining |
| 0 | 100 |
| 1 | 98 |
| 2 | 97 |
| 3 | 95 |
Note: Propyl paraben is generally more stable in urine than in plasma due to lower enzymatic activity. However, precipitation upon freezing can still be a concern.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Propyl Paraben-13C6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Propyl Paraben-13C6 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in my this compound analysis?
High background noise in LC-MS/MS analysis can originate from various sources, significantly impacting the sensitivity and accuracy of your results. The primary culprits can be categorized as follows:
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Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, cosmetics) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] Phospholipids are a major cause of ion suppression in plasma samples.
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Solvent and Mobile Phase Contamination: Impurities in solvents, even in LC-MS grade reagents, can introduce background ions.[2] Common contaminants include polyethylene glycol (PEG), phthalates, and solvent clusters. Microbial growth in mobile phase reservoirs can also contribute to noise.
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System Contamination: Previous analyses, leaking pump seals, or contaminated tubing can leave residual compounds in the LC-MS system, which then leach into subsequent runs.
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Adduct Formation: The formation of adducts with ions present in the mobile phase or from the sample matrix, such as sodium ([M+Na]+) and potassium ([M+K]+), can split the analyte signal across multiple m/z values, reducing the intensity of the target ion and complicating the spectra.
Q2: I am observing a high baseline in my chromatogram. What are the initial troubleshooting steps?
A consistently high baseline can obscure low-level peaks. Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for a high baseline.
-
Run a Blank Injection: Inject only the mobile phase. If the baseline remains high, the contamination is likely from your solvents or the LC-MS system itself.
-
Isolate the Source: If the mobile phase is the issue, prepare fresh solutions using high-purity, LC-MS grade solvents from a new bottle. If the system is suspected, perform a system flush with an appropriate cleaning solution.
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Matrix-Related Noise: If the high baseline is only present when injecting a prepared sample, the issue is related to the sample matrix. In this case, you will need to optimize your sample preparation protocol to remove interfering compounds.
Q3: My this compound internal standard signal is inconsistent or shows interference. What could be the cause?
Inconsistent internal standard (IS) response can undermine the reliability of your quantitative analysis. Here are some potential causes and solutions:
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Isotopic Crosstalk: The natural isotopic abundance of the unlabeled Propyl Paraben can contribute to the signal of the this compound, especially at high concentrations of the unlabeled analyte.[3] This can lead to a non-linear calibration curve.
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Contamination of Internal Standard: The this compound stock solution may be contaminated with its unlabeled counterpart.
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Matrix Effects: Even though a stable isotope-labeled internal standard is used, severe matrix effects can still impact its ionization, although ideally, it should affect the analyte and IS to the same extent.
To address these issues:
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Assess Isotopic Crosstalk: Analyze a high-concentration standard of unlabeled Propyl Paraben and check for any signal in the MRM transition of the 13C6-labeled internal standard. If a signal is present, you may need to apply a mathematical correction or ensure that the concentration of the IS is sufficiently high to minimize the relative contribution of the crosstalk.
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Verify IS Purity: Analyze a neat solution of your this compound internal standard to check for the presence of unlabeled Propyl Paraben.
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Improve Sample Cleanup: If matrix effects are suspected, enhancing your sample preparation method is crucial.
Troubleshooting Guides
Guide 1: Reducing Matrix Effects
Matrix effects are a significant source of background noise and can lead to ion suppression or enhancement. Effective sample preparation is key to mitigating these effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Description | A simple method where a solvent is added to precipitate proteins from a biological fluid.[1] | A technique that separates compounds based on their relative solubilities in two different immiscible liquids. | A chromatographic technique used to separate components of a mixture, where compounds are separated based on their physical and chemical properties. |
| Typical Recovery | 85-105% | 70-90% | >90% |
| Matrix Effect Reduction | Low to Moderate | Moderate to High | High |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
This protocol is a general guideline and may require optimization for your specific sample matrix.
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Sample Preparation:
-
Accurately weigh 1.0 g of the cream sample into a 15 mL centrifuge tube.
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Add 5 mL of methanol and vortex vigorously for 2 minutes to dissolve the cream and create an emulsion.
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Add this compound internal standard solution.
-
Centrifuge at 4000 rpm for 10 minutes.
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Collect the supernatant for SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
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Load the supernatant from step 1 onto the conditioned SPE cartridge.
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Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.
-
-
Elution:
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Elute the Propyl Paraben and its 13C6-IS with 2 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for SPE of Propyl Paraben from cosmetics.
Guide 2: Optimizing LC-MS/MS Parameters
Careful optimization of your LC-MS/MS method can significantly improve the signal-to-noise ratio.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Provides good retention and separation for parabens. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Elutes the analyte from the C18 column. |
| Gradient | Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) to elute Propyl Paraben, followed by a wash and re-equilibration. | A gradient elution is necessary to separate the analyte from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Propyl Paraben can be analyzed in both modes. Negative mode is often preferred for parabens as it can provide a cleaner background.[1] |
| MRM Transitions | Propyl Paraben: e.g., m/z 181.1 -> 137.1this compound: e.g., m/z 187.1 -> 143.1 | These transitions correspond to the precursor ion and a stable product ion, providing specificity. These should be optimized on your specific instrument. |
| Source Temperature | 400-500 °C | Optimize for efficient desolvation. |
| IonSpray Voltage | 4500-5500 V (Positive)-4000 to -5000 V (Negative) | Optimize for stable spray and maximum signal. |
Guide 3: Addressing Isotopic Crosstalk
Isotopic crosstalk occurs when the isotopic pattern of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard.
Caption: Workflow for addressing isotopic crosstalk.
How to Calculate and Correct for Crosstalk:
-
Determine the Contribution Factor (CF):
-
Inject a known high concentration of unlabeled Propyl Paraben (Analyte_conc) without any internal standard.
-
Measure the peak area of the signal that appears in the this compound MRM channel (Crosstalk_Area).
-
Measure the peak area of the unlabeled Propyl Paraben in its own MRM channel (Analyte_Area).
-
CF = Crosstalk_Area / Analyte_Area
-
-
Apply the Correction:
-
In your samples, the true internal standard area (IS_Area_corrected) can be calculated as: IS_Area_corrected = IS_Area_measured - (Analyte_Area_in_sample * CF)
-
Use the IS_Area_corrected for your calibration curve and quantification.
-
This correction is particularly important for samples with high concentrations of the unlabeled analyte.
References
- 1. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Intact Parabens in the Human Plasma of Cancer and Non-Cancer Patients Using a Validated Fabric Phase Sorptive Extraction Reversed-Phase Liquid Chromatography Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Propyl Paraben-13C6: A Superior Internal Standard for Analytical Method Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and bioanalytical laboratories, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of Propyl Paraben-13C6 with alternative internal standards, supported by experimental data, to validate its superior performance in analytical method validation.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based assays. By incorporating heavier isotopes, such as Carbon-13 (¹³C), these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This unique characteristic allows them to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.
The Advantage of ¹³C Labeling over Deuterium Labeling
While both Carbon-13 and Deuterium (²H) are used to create SIL internal standards, ¹³C-labeled compounds, such as this compound, offer distinct advantages. Deuterated standards can sometimes exhibit different chromatographic retention times and recoveries compared to the unlabeled analyte due to the kinetic isotope effect. This can lead to inaccuracies in quantification, especially in complex biological matrices where matrix effects are variable.
This compound, with its six ¹³C atoms, provides a significant mass shift from the native propylparaben without altering its physicochemical properties. This ensures true co-elution and identical behavior throughout the analytical process, leading to more accurate and precise results.
Performance Data: A Comparative Overview
The following table summarizes the performance of a validated bioanalytical method for propylparaben in rat plasma, which utilized a deuterated internal standard for propylparaben (d4-propylparaben) and a ¹³C-labeled internal standard for its primary metabolite, p-hydroxybenzoic acid (¹³C6-pHBA). While not a direct head-to-head comparison for the same analyte, this data from a regulated bioanalysis study showcases the excellent performance achievable with isotopically labeled internal standards. The precision and accuracy data for d4-propylparaben can be considered representative of the high performance expected from a well-implemented SIL internal standard.
| Validation Parameter | Analyte | Internal Standard | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (% of Nominal) |
| Precision & Accuracy | Propylparaben | d4-propylparaben | 2.00 (LLOQ) | 4.4 | 5.3 | 100.0 |
| 6.00 (Low QC) | 3.1 | 3.8 | 101.7 | |||
| 80.0 (Mid QC) | 2.5 | 2.9 | 102.5 | |||
| 160 (High QC) | 2.2 | 2.6 | 101.3 | |||
| p-hydroxybenzoic acid | ¹³C6-pHBA | 50.0 (LLOQ) | 3.9 | 4.8 | 98.0 | |
| 150 (Low QC) | 2.8 | 3.5 | 99.3 | |||
| 2500 (Mid QC) | 2.1 | 2.7 | 100.0 | |||
| 4000 (High QC) | 1.9 | 2.4 | 100.8 |
Data adapted from a study by Li et al., demonstrating a robust LC-MS/MS method for propylparaben and its metabolite. The use of stable isotope-labeled internal standards resulted in excellent precision and accuracy across the analytical range.[1]
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using this compound as an internal standard.
Analytical method validation workflow using this compound.
Experimental Protocols
A detailed experimental protocol for the validation of an analytical method for propylparaben using a stable isotope-labeled internal standard is provided below, based on established methodologies.[1]
1. Preparation of Stock and Working Solutions
-
Propylparaben Stock Solution (1 mg/mL): Accurately weigh and dissolve propylparaben in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the propylparaben stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol.
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of propylparaben from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propylparaben: [M-H]⁻ → fragment ion
-
This compound: [M+6-H]⁻ → fragment ion
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Method Validation Procedures
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to demonstrate a linear relationship between detector response and concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20%).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate on multiple days to determine intra- and inter-day accuracy and precision (typically within ±15%).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the validation of analytical methods for the quantification of propylparaben. Its chemical identity to the analyte ensures accurate compensation for matrix effects and variability in sample processing, leading to superior accuracy and precision compared to other alternatives. The experimental data and protocols presented in this guide demonstrate the effectiveness of this approach and provide a solid foundation for researchers, scientists, and drug development professionals to implement high-quality analytical methods.
References
A Head-to-Head Comparison: Propyl Paraben-13C6 vs. Deuterated Propylparaben as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for propylparaben analysis: Propyl Paraben-13C6 and deuterated propylparaben.
Propylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products, is frequently subject to quantitative analysis to ensure product safety and for research into its biological effects.[1][2][3] The use of stable isotope-labeled (SIL) internal standards is the gold standard in mass spectrometry-based quantification, as they can effectively compensate for variations during sample preparation and analysis, such as matrix effects and ionization suppression.[4][5][6][7] This guide will delve into the critical differences between 13C-labeled and deuterium-labeled propylparaben to inform the selection of the most appropriate internal standard for your analytical needs.
Quantitative Performance Comparison
The choice between this compound and deuterated propylparaben can significantly impact assay performance. The following table summarizes the key quantitative differences based on established characteristics of these labeling approaches.
| Performance Parameter | This compound | Deuterated Propylparaben | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent | Potential for slight retention time shift | Due to the negligible difference in physicochemical properties between 12C and 13C, 13C-labeled standards almost perfectly co-elute with the unlabeled analyte.[8][9] Deuteration can alter the hydrophobicity and lead to a small but significant retention time difference, which can compromise the ability to accurately correct for matrix effects that vary across the chromatographic peak.[9][10][11] |
| Isotopic Stability | High | Potential for back-exchange | 13C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.[6][9] Deuterium labels, especially those on heteroatoms or activated carbon positions, can be prone to exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[6][9] |
| Matrix Effect Compensation | Superior | Generally good, but can be compromised by chromatographic separation | Because 13C-labeled standards co-elute perfectly, they experience the exact same matrix effects as the analyte, leading to more accurate correction.[5][7][12] If the deuterated standard separates chromatographically, it may not experience the same degree of ion suppression or enhancement as the analyte, leading to less effective compensation.[7][11] |
| Accuracy & Precision | Generally Higher | Can be excellent, but at higher risk of bias | The superior co-elution and isotopic stability of 13C-labeled standards typically result in higher accuracy and precision in quantitative assays.[8][13] While deuterated standards can provide good results, the potential for isotopic exchange and chromatographic shifts introduces a greater risk of analytical bias.[10] |
| Cost | Generally Higher | Generally Lower | The synthesis of 13C-labeled compounds is often more complex and expensive than the synthesis of deuterated compounds.[6][14] |
Experimental Protocol: Comparative Analysis of Propylparaben in Human Plasma
To empirically determine the optimal internal standard, a head-to-head comparison can be performed using the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.
1. Sample Preparation:
-
Spiking: Prepare human plasma samples spiked with a known concentration of propylparaben. Create two sets of samples. Spike one set with this compound and the other with deuterated propylparaben (e.g., Propylparaben-d4) at a fixed concentration.[15]
-
Protein Precipitation: Extract propylparaben and the internal standards from the plasma matrix by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
3. Data Analysis:
-
Construct calibration curves for propylparaben using both internal standards by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Compare the linearity, accuracy, and precision of the calibration curves obtained with each internal standard.
-
Evaluate the matrix effect for each internal standard by comparing the peak area of the standard in a post-extraction spiked sample to that of the standard in a neat solution.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of propylparaben analysis, the following diagrams are provided.
References
- 1. Propylparaben - Wikipedia [en.wikipedia.org]
- 2. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 3. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. scispace.com [scispace.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sid.ir [sid.ir]
Isotope Dilution Method Demonstrates High Accuracy and Precision for Propylparaben Quantification
The isotope dilution method, particularly when coupled with ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS), stands out for its high accuracy and precision in the quantification of propylparaben.[1][2] This method, along with other chromatographic techniques, provides reliable approaches for the analysis of propylparaben in various matrices, including cosmetics, pharmaceuticals, and biological samples.
The core principle of the isotope dilution method lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest, in this case, propylparaben. This standard is added to the sample at a known concentration before any sample preparation steps. By measuring the ratio of the native analyte to the labeled internal standard, the method effectively compensates for any loss of analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the analytical signal. This leads to a highly accurate and precise quantification.
A study utilizing isotope-dilution UHPLC-HRMS for the analysis of nine parabens, including propylparaben, in human urine samples reported high precision with repeatability and reproducibility ranging from 1% to 8%.[1][2] The same study demonstrated high trueness, with mean extraction recovery (accuracy) ranging from 93% to 107% at two different concentration levels.[1][2]
Comparison with Alternative Methods
While the isotope dilution method offers a high degree of accuracy, other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, are also widely used for propylparaben quantification and have been validated for their performance. These methods are often simpler and more accessible in many laboratory settings.
A comparison of the performance characteristics of the isotope dilution method with alternative HPLC-UV methods is summarized in the table below:
| Parameter | Isotope Dilution (UHPLC-HRMS) | HPLC-UV |
| Accuracy (Recovery) | 93 - 107%[1][2] | 97.24 - 100.90%[3], 98.1 - 102.8%[4], 99.08%[5], 100.1%[6] |
| Precision (RSD) | 1 - 8%[1][2] | <1% - 6.43%[3][6][7][8] |
| Linearity (r²) | Not explicitly stated, but inherent to the method | >0.999[6][7][8] |
| Limit of Quantitation (LOQ) | 0.3 - 0.6 ng/mL[1] | 0.011 - 0.021 µg/mL[9] |
As the data indicates, while HPLC-UV methods demonstrate excellent accuracy and precision, the isotope dilution method coupled with high-resolution mass spectrometry generally offers lower limits of quantitation, making it particularly suitable for trace-level analysis in complex matrices.
Experimental Protocols
Isotope Dilution Method with UHPLC-HRMS for Propylparaben in Human Urine
This protocol is based on the methodology described for the analysis of parabens in human urine.[1][2]
1. Sample Preparation (Ultrasound-Assisted Emulsification Microextraction - USAEME):
-
To a urine sample, add a known amount of the isotope-labeled propylparaben internal standard.
-
Perform ultrasound-assisted emulsification microextraction using a suitable extraction solvent.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Collect the organic phase containing the extracted propylparaben and the internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
2. UHPLC-HRMS Analysis:
-
Chromatographic Separation: Inject the prepared sample into a UHPLC system equipped with a suitable C18 column. Use a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with appropriate additives.
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer operating in negative electrospray ionization (ESI-) mode. Detection is performed in the multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for both native propylparaben and the isotope-labeled internal standard.
-
Quantification: The concentration of propylparaben in the original sample is determined by calculating the peak area ratio of the native analyte to the labeled internal standard and comparing it to a calibration curve prepared with known concentrations of both.
HPLC-UV Method for Propylparaben in Pharmaceutical Gel
This protocol is a representative example of a validated HPLC-UV method for propylparaben analysis.[7]
1. Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical gel and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water).
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
2. HPLC-UV Analysis:
-
Chromatographic System: Use an HPLC system equipped with a C8 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water (e.g., 21:13:66, v/v/v) is pumped at a constant flow rate (e.g., 1 mL/min).
-
Detection: The UV detector is set to a wavelength of 258 nm.
-
Quantification: The concentration of propylparaben is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve constructed from the analysis of standard solutions of known concentrations.
Experimental Workflow Diagrams
Caption: Comparative workflow of the Isotope Dilution and HPLC-UV methods.
Caption: General analytical pathway for propylparaben determination.
References
- 1. Accurate analysis of parabens in human urine using isotope-dilution ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. academic.oup.com [academic.oup.com]
- 5. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. gerpac.eu [gerpac.eu]
- 9. scribd.com [scribd.com]
Propyl Paraben-13C6 in Proficiency Testing: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical testing, particularly within regulated environments and proficiency testing (PT) schemes, the accuracy and reliability of results are paramount. The choice of internal standard is a critical factor that directly influences data quality. This guide provides a comprehensive comparison of the performance characteristics of Propyl Paraben-13C6 against other analytical standards, supported by experimental data, to inform its use in demanding applications such as proficiency testing.
The Critical Role of Internal Standards in Proficiency Testing
Proficiency testing, as defined by ISO/IEC 17043:2010, involves the use of interlaboratory comparisons to determine the performance of individual laboratories for specific tests or measurements.[1] Achieving accurate results in these schemes is a benchmark of a laboratory's competence. Internal standards are crucial in analytical methodologies, especially chromatography-mass spectrometry, as they are added to samples at a known concentration to correct for the loss of analyte during sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any variations in the analytical process affect both the standard and the analyte equally.
This compound: The Gold Standard for Isotope Dilution Analysis
This compound is a stable isotope-labeled (SIL) internal standard for propyl paraben. In mass spectrometry-based methods, SIL internal standards are considered the gold standard due to their near-identical chemical and physical properties to the native analyte. This leads to co-elution in chromatographic systems and similar ionization efficiency in the mass spectrometer, providing the most accurate correction for matrix effects and procedural losses.
Advantages of 13C-Labeling over Deuterium Labeling
While both carbon-13 (¹³C) and deuterium (²H or D) labeled internal standards are used, ¹³C-labeled standards, such as this compound, offer distinct advantages:
-
Greater Stability: ¹³C labels are located in the carbon backbone of the molecule and are not susceptible to exchange with protons from the solvent or matrix, a phenomenon that can sometimes occur with deuterium labels, especially in acidic or basic conditions.[2][3] This ensures the isotopic purity of the standard throughout the analytical process.
-
No Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the native analyte due to the difference in bond energy between C-H and C-D bonds.[3] ¹³C-labeled standards have the same retention time as the unlabeled analyte, which simplifies peak integration and improves the accuracy of quantification.[2]
-
Identical Response Factors: In mass spectrometry, ¹³C-labeled internal standards generally have the same response factor as the native analyte, leading to more accurate and precise quantification.[2]
Performance Characteristics: A Data-Driven Comparison
The following tables summarize the performance characteristics of analytical methods for propyl paraben, comparing those that utilize this compound or other isotopically labeled internal standards with methods that do not.
Table 1: Performance of Isotope Dilution Mass Spectrometry Methods using Labeled Internal Standards
| Analytical Method | Internal Standard | Matrix | Recovery (%) | Linearity (r²) | Precision (% RSD) | Reference |
| LC-MS/MS | d4-Propylparaben, 13C6-pHBA | Rat Plasma | - | >0.99 | < 5.3 (inter-run), < 4.4 (intra-run) | [4] |
| UPLC-MS/MS | d4-Propylparaben | Human Plasma | - | >0.99 | - | [5] |
Table 2: Performance of Other Analytical Methods for Propyl Paraben
| Analytical Method | Internal Standard | Matrix | Recovery (%) | Linearity (r²) | Precision (% CV) | Reference |
| HPLC-UV | - | Pharmaceutical Gel | - | >0.9998 | < 0.22 (intra-day), < 0.52 (inter-day) | [6] |
| RP-HPLC | - | Bulk Raw Material | - | - | - | [7][8] |
| UV Spectrophotometry | - | Gel Formulation | 99.56 - 100.86 | 0.9916 - 0.9927 | 100.01 - 100.49 (inter-day), 100.02 - 100.09 (intra-day) | [9] |
| HPLC-UV | - | Pharmaceutical Preparations | - | >0.9995 | < 5.33 (repeatability), < 6.43 (intermediate) | [10] |
As evidenced by the data, methods employing stable isotope-labeled internal standards, including those with ¹³C labeling, consistently demonstrate high precision and linearity. While other methods like HPLC-UV can also provide good performance, the use of an SIL internal standard like this compound is crucial for minimizing the impact of complex matrices often encountered in proficiency testing samples, thereby ensuring the highest level of accuracy and inter-laboratory comparability.
Experimental Protocols
Protocol 1: Analysis of Propyl Paraben in Rat Plasma by LC-MS/MS
This method was developed for the determination of propylparaben and its metabolites in rat plasma.
-
Sample Preparation: Rat plasma was treated with citric acid to prevent ex vivo hydrolysis of propylparaben. The analytes were then extracted using protein precipitation.
-
Internal Standards: d4-propylparaben and 13C6-p-hydroxybenzoic acid (pHBA) were used as internal standards.
-
Chromatography: Separation was achieved on a Waters ACQUITY UPLC HSS T3 column.
-
Detection: Quantification was performed using a Sciex API 4000 mass spectrometer with negative ion electrospray ionization.
-
Validation: The method was validated for sensitivity, specificity, accuracy, and precision.[4]
Protocol 2: General Workflow for Paraben Analysis using Isotope Dilution Mass Spectrometry
The following diagram illustrates a typical workflow for the analysis of parabens in a biological or environmental matrix using an isotopically labeled internal standard like this compound.
Caption: General workflow for paraben analysis using an internal standard.
Logical Relationship of Analytical Standards
The choice of an analytical standard has a direct impact on the quality of the final data. The following diagram illustrates the logical hierarchy of standards for quantitative analysis.
Caption: Hierarchy of analytical standards for quantitative analysis.
Conclusion
References
- 1. 17025store.com [17025store.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. gerpac.eu [gerpac.eu]
A Comparative Guide to Propylparaben Extraction Methodologies Employing Labeled Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylparaben Extraction Techniques with Supporting Experimental Data.
This guide provides a comprehensive comparison of common extraction methods for propylparaben, a widely used preservative in pharmaceuticals, cosmetics, and food products. The focus is on methodologies that incorporate a labeled internal standard, a critical component for accurate and precise quantification, especially in complex matrices. The extraction techniques covered include Ultrasound-Assisted Extraction (UAE), QuEChers (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Summary
The following table summarizes the performance of each extraction method based on published experimental data. It is important to note that performance metrics can vary depending on the sample matrix, instrumentation, and specific protocol employed.
| Extraction Method | Sample Matrix | Labeled Standard | Recovery (%) | Limit of Quantification (LOQ) | Key Advantages |
| Ultrasound-Assisted Extraction (UAE) | Sludge | Not specified in comparative study | Higher than QuEChERS | Lower than QuEChERS | Reduced extraction time, lower solvent consumption.[1] |
| QuEChERS | Human Milk | Not explicitly stated | 83 - 115% | 0.10 ng/mL | Fast, simple, and uses small amounts of solvent.[2] |
| Solid-Phase Extraction (SPE) | Urban Waters | ¹³C₆-labeled parabens | Not explicitly stated | 2.0-15.6 ng/L (LOD) | High selectivity, effective for complex matrices.[3] |
| Solid-Supported Liquid-Liquid Extraction (SLE) | Body Wash | Not explicitly stated | 82 - 101% | Not specified | Avoids emulsion formation common in LLE.[4] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | d₄-propylparaben | Not specified | Not specified | Well-established, simple equipment requirements. |
Experimental Workflows and Logical Relationships
The general workflow for the extraction and analysis of propylparaben from a given sample matrix involves several key stages, from sample preparation to final quantification. The specific steps within each stage can vary depending on the chosen extraction methodology.
Caption: General workflow for propylparaben extraction and analysis.
Experimental Protocols
Below are detailed methodologies for each of the discussed extraction techniques, synthesized from various research articles.
Ultrasound-Assisted Extraction (UAE) Protocol for Sludge Samples
This protocol is based on a comparative study of extraction methods for metabolites of parabens in sludge.[1]
-
Sample Preparation: Homogenize the sludge sample.
-
Spiking: Spike the homogenized sample with a solution of deuterated internal standards.
-
Extraction:
-
Place a subsample of the spiked sludge into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., acetonitrile).
-
Introduce an ultrasonic probe into the sample and sonicate for a specified period (e.g., multiple cycles of a few minutes each). The optimization of sonication amplitude, number of cycles, and duration is crucial for method development.[5]
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Cleanup: The supernatant can be subjected to a cleanup step, such as dispersive solid-phase extraction (d-SPE) with C18 and PSA sorbents, although in some cases this step can be omitted.[1]
-
Analysis: Analyze the final extract using LC-MS/MS.
QuEChERS Protocol for Human Milk Samples
This protocol is adapted from a method for the determination of parabens and ultraviolet filters in human milk.[2]
-
Sample Preparation: Thaw the human milk sample at room temperature.
-
Spiking: Spike the milk sample with an internal standard solution.
-
Extraction:
-
Add acetonitrile to the sample in a centrifuge tube.
-
Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Vortex or shake vigorously for a set time (e.g., 1 minute).
-
Centrifuge to separate the acetonitrile layer.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a new centrifuge tube containing a sorbent mixture (e.g., C18 and PSA).
-
Vortex briefly and then centrifuge.
-
-
Analysis: The final supernatant is ready for analysis by UHPLC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for Urban Water Samples
This protocol is based on a method for the analysis of parabens in urban waters using an online SPE-LC-MS/MS system.[3]
-
Sample Preparation: Filter the water sample to remove particulate matter.
-
Spiking: Add a methanolic solution containing ¹³C₆-labeled internal standards to the water sample.[3]
-
Extraction:
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.
-
Loading: Pass the spiked water sample through the SPE cartridge. The parabens will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elution: Elute the retained parabens with a strong organic solvent (e.g., acetonitrile or methanol).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
Solid-Supported Liquid-Liquid Extraction (SLE) Protocol for Body Wash
This protocol is adapted from a method for the extraction of parabens from a shampoo/body wash matrix.[4]
-
Sample Preparation: Dilute the body wash sample with an aqueous solution.
-
Spiking: Spike the diluted sample with a stock solution of parabens (for recovery determination) or a labeled internal standard.
-
Extraction:
-
Load the aqueous sample onto the SLE cartridge, which contains a high-purity diatomaceous earth sorbent. The aqueous phase is adsorbed onto the sorbent.
-
Allow the sample to distribute on the sorbent for a short period.
-
Apply an immiscible organic solvent (e.g., dichloromethane) to the cartridge to extract the parabens.
-
Collect the organic eluate.
-
-
Concentration: Evaporate the collected organic solvent and reconstitute the residue in the mobile phase for analysis.
-
Analysis: Analyze the sample using HPLC with UV or MS detection.
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma
This protocol is based on a method for the determination of 8-iso-Prostaglandin F2α in human plasma, which can be adapted for propylparaben.[6]
-
Sample Preparation: Collect plasma samples.
-
Spiking: Add a solution of the labeled internal standard (e.g., d₄-propylparaben) to the plasma sample and vortex to mix.
-
Extraction:
-
Add a protein precipitating agent and a salting-out agent (e.g., saturated NaH₂PO₄ solution) to the plasma.[6]
-
Add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to achieve a clear separation of the aqueous and organic layers, with a precipitated protein layer in between.[6]
-
-
Separation and Concentration:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
Analysis: Analyze the reconstituted sample using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. agilent.com [agilent.com]
- 5. Ultrasound-assisted extraction based on QuEChERS of pesticide residues in honeybees and determination by LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity of Detection with Propyl Paraben-13C6: A Comparative Guide
In the realm of analytical chemistry, particularly in drug development and safety assessment, the accurate quantification of compounds is paramount. Propyl paraben, a widely used preservative, is often a target analyte in these studies. To ensure the precision of such analyses, internal standards are crucial. This guide provides a comprehensive comparison of the linearity of detection when using Propyl Paraben-13C6, a stable isotope-labeled internal standard, against other common alternatives.
The Gold Standard: this compound
This compound serves as an excellent internal standard due to its chemical and physical properties being nearly identical to the native propyl paraben. This structural similarity ensures that it behaves similarly during sample preparation, chromatography, and mass spectrometry, thus effectively compensating for matrix effects and variations in instrument response.
Performance Data:
Studies utilizing isotopically labeled parabens, including 13C-labeled versions, as internal standards in gas chromatography-tandem mass spectrometry (GC-MS/MS) methods have demonstrated excellent linearity. The coefficient of determination (r²) for the calibration curves of four parabens, including propyl paraben, were reported to be greater than 0.995, indicating a strong linear relationship between concentration and response.[1]
Alternative Internal Standards: A Comparative Analysis
While this compound is a preferred choice, other compounds have also been employed as internal standards for propyl paraben analysis. This section evaluates the performance of these alternatives based on available data.
Comparison of Linearity Performance:
| Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Notes |
| This compound | Not explicitly stated in all studies, but implied to cover a wide range. | > 0.995[1] | Not explicitly stated | Not explicitly stated | Considered the gold standard due to near-identical properties to the analyte. |
| Unlabeled Propyl Paraben | 0.2 - 1.0[2], 2 - 10[2], 10 - 50[2], 0.01 - 0.16 (mg/mL)[3], 1.0 - 8.0[1], 0.17 - 6.26 | > 0.99[2][3], 1.00[1] | 0.009 - 0.014[2] | 0.011 - 0.025[2], 1.1[3] | Used for external calibration, not as a true internal standard for correcting matrix effects. |
| Propylparaben-d4 | 2.00 - 200 (ng/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Deuterated standard, may have slight chromatographic differences from the native compound.[4] |
| 4-Hydroxyacetophenone | Not specified for propyl paraben | Not specified for propyl paraben | Not specified for propyl paraben | Not specified for propyl paraben | Employed to improve injection precision and detector linearity in paraben analysis.[3] |
| Isopropyl Paraben | Not specified for propyl paraben | Not specified for propyl paraben | Not specified for propyl paraben | Not specified for propyl paraben | Recommended as an internal standard in some HPLC methods for paraben analysis.[5][6] |
| Ethyl Paraben | Not specified for propyl paraben | Not specified for propyl paraben | Not specified for propyl paraben | Not specified for propyl paraben | Used as an internal standard in some HPLC methods for the determination of various parabens.[6] |
Experimental Protocols for Linearity Evaluation
Establishing the linearity of an analytical method is a critical step in its validation. The following is a generalized protocol for evaluating the linearity of detection for propyl paraben using an internal standard like this compound.
Workflow for Linearity Assessment:
Caption: Workflow for Linearity Assessment.
Detailed Methodologies:
-
Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of unlabeled propyl paraben in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard (e.g., this compound) at a known concentration.
-
Create a series of calibration standards by performing serial dilutions of the propyl paraben stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.
-
-
Sample Preparation:
-
To each calibration standard, add a fixed volume of the internal standard stock solution to achieve a constant concentration across all standards.
-
If analyzing samples in a biological matrix, prepare matrix-matched calibration standards by spiking the standards into a blank matrix.
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards into an LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of propyl paraben and its internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard, typically using Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis and Evaluation:
-
Integrate the peak areas for both propyl paraben and the internal standard in each chromatogram.
-
Calculate the ratio of the peak area of propyl paraben to the peak area of the internal standard for each calibration level.
-
Plot the peak area ratio (y-axis) against the corresponding concentration of propyl paraben (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship.
-
The linear range is the concentration range over which the method provides a linear response.
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Signaling Pathways and Logical Relationships
The use of an isotopically labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The underlying logic is that the labeled and unlabeled compounds will behave identically throughout the analytical process, allowing for accurate correction of any analyte loss or signal suppression.
Caption: Isotope Dilution Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Linearity Requirements | Separation Science [sepscience.com]
- 3. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aseancosmetics.org [aseancosmetics.org]
Propylparaben Quantification: A Comparative Guide to Detection and Quantification Limits
For researchers, scientists, and professionals in drug development, the accurate quantification of preservatives like propylparaben is critical for product safety and regulatory compliance. This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for propylparaben, with a special focus on the use of Propyl Paraben-13C6 as an internal standard in isotope dilution mass spectrometry. This method is benchmarked against other common analytical techniques.
Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The choice of analytical methodology significantly impacts the sensitivity of propylparaben detection. Isotope dilution mass spectrometry, employing this compound, is a highly sensitive and specific technique. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte but mass-shifted allows for precise correction of matrix effects and variations in sample preparation and instrument response, leading to lower detection and quantification limits.
Below is a summary of reported LOD and LOQ values for propylparaben using various analytical methods. While specific data for this compound was not explicitly found, the values for LC-MS/MS with internal standards are representative of the performance expected with this approach.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 0.009 µg/mL | 0.031 µg/mL | [1] |
| UV Spectrophotometry (Method I) | 0.010 µg/mL | 0.013 µg/mL | [2] |
| UV Spectrophotometry (Method II) | 0.009 µg/mL | 0.011 µg/mL | [2] |
| Three-phase DHF-LPME with GC-MS | 0.01–0.2 µg/L | Not Reported | [3] |
| HPLC-UV (after DHF-LPME) | 0.2–5.0 µg/L | Not Reported | [3][4] |
| LC-MS/MS | 0.08 ng/mL | 0.2 ng/mL | [5] |
| HPLC-Chemiluminescence | 3.9 x 10⁻⁹ g/mL | Not Reported | [6] |
| Online SPE-LC-MS/MS with 13C6 IS | ng/L range | ng/L range | [7] |
Experimental Workflow for Propylparaben Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of propylparaben in a sample matrix using an isotope dilution LC-MS/MS method with this compound as the internal standard.
Detailed Experimental Protocol: Quantification of Propylparaben using Isotope Dilution LC-MS/MS
This protocol describes a general procedure for the determination of the limit of detection and quantification of propylparaben in a given matrix using this compound as an internal standard.
1. Materials and Reagents
-
Propylparaben analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Sample matrix (e.g., cosmetic cream, plasma, water)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of propylparaben and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of propylparaben by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
3. Sample Preparation
-
Accurately weigh or measure a known amount of the sample matrix.
-
Spike all samples, calibration standards, and quality controls with a fixed volume of the Internal Standard Working Solution.
-
Extraction:
-
For liquid samples (e.g., water, urine), a dilute-and-shoot approach may be feasible, or SPE can be used for cleanup and concentration.
-
For semi-solid or solid samples (e.g., creams), perform a liquid-liquid extraction (LLE) or solid-liquid extraction with a suitable organic solvent.
-
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is typical.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for parabens.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both propylparaben and this compound.
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of propylparaben to the peak area of this compound against the concentration of the propylparaben standards.
-
Determine the concentration of propylparaben in the samples by interpolating their peak area ratios from the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:
-
LOD is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.
-
LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (typically a signal-to-noise ratio of 10 or determined through serial dilutions of a known standard).
-
The use of this compound in an isotope dilution LC-MS/MS method provides a robust and highly sensitive approach for the quantification of propylparaben. This methodology is particularly advantageous for complex matrices where matrix effects can significantly impact the accuracy of other analytical techniques.
References
Safety Operating Guide
Proper Disposal of Propyl Paraben-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Propyl Paraben-13C6, an isotopically labeled form of Propyl Paraben, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Propyl Paraben is classified as a hazardous substance and is known to be toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment[1]. Therefore, it is imperative that this material and its container are disposed of as hazardous waste and not released into the environment[1].
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
In situations where dust may be generated, a respirator should be used[2].
Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes[1].
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container. The container should be in good condition and compatible with the chemical.
-
For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition[3][4].
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area[1].
-
For solid spills, use dry clean-up procedures to avoid generating dust. Carefully sweep or scoop the material into a designated hazardous waste container[1][2].
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth) and place it into a designated hazardous waste container[3].
-
Do not allow the spilled material to enter drains or water courses[1][2][6].
-
-
Final Disposal:
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations[1][4]. These regulations may vary, so it is essential to be familiar with the specific requirements for your institution and location.
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Complete all necessary waste disposal paperwork accurately and retain copies for your records.
-
Quantitative Data
While specific quantitative disposal limits for this compound are not broadly published and can be highly dependent on local regulations, the following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Appearance | White crystalline powder | [4] |
| Melting Point | 95 - 98 °C (203 - 208.4 °F) | [4] |
| Boiling Point | 301 °C (573.8 °F) | [4] |
| Flash Point | 185 °C (356 °F) | [4] |
| Specific Gravity | 1.28 | [1] |
| Solubility | Readily biodegradable in water | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Propyl Paraben-13C6
This guide provides immediate and essential safety and logistical information for handling Propyl Paraben-13C6 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. This compound is an isotopically labeled version of Propyl Paraben. The safety precautions for both compounds are identical as the isotopic labeling does not alter the chemical hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[1] It can cause irritation to the eyes, respiratory system, and skin.[1][2] Prolonged or repeated skin contact may lead to sensitization.[1] It is also toxic to aquatic organisms and can have long-lasting adverse effects on the aquatic environment.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or safety glasses.[3][4][5] | To prevent eye irritation from dust or splashes.[1][6] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., rubber gloves).[2][6] | To prevent skin contact, irritation, and potential sensitization.[1][2] |
| Skin and Body Protection | Protective clothing appropriate for the risk of exposure.[4] | To minimize skin contact. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter if dust is generated.[4] | To prevent respiratory tract irritation from inhaling dust.[1][2] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of Propyl Paraben
| Property | Value |
| Appearance | Colorless crystals or white crystalline powder.[1][6][7] |
| Odor | Odorless or faint aromatic odor.[6][7] |
| Melting Point | 95 - 98 °C (203 - 208.4 °F).[6][7] |
| Boiling Point | 301 °C (573.8 °F).[6] |
| Solubility | Slightly soluble in boiling water; soluble in alcohol, ether, and acetone.[1] |
| Specific Gravity | 1.28 (water=1).[1] |
| Vapor Density | 6.3 (air=1).[1] |
Handling and Storage Procedures
Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3][5][6]
-
Protect from moisture and direct sunlight.[6] Recommended storage temperature is 4°C for the neat compound.[2]
-
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of fresh running water for several minutes.[1][2] Remove contact lenses if present and easy to do so.[2][8] If irritation persists, seek medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[4] |
| Inhalation | Remove the person to fresh air.[1][2] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water.[2][6] Do NOT induce vomiting.[6] Give a glass of water to drink.[1] Seek medical advice if feeling unwell.[8] |
Spill and Disposal Plan
Proper containment and disposal are necessary to mitigate environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Secure : Evacuate non-essential personnel from the spill area.[8] Remove all sources of ignition.[3]
-
Containment : Wear appropriate PPE. Cover the spill with a plastic sheet to prevent spreading.[3]
-
Cleanup : Use dry cleanup procedures to avoid generating dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[3] Clean the contaminated surface thoroughly.[3]
-
Disposal : Dispose of the spilled material and contaminated cleanup supplies as hazardous waste.[1]
Disposal Plan
-
This compound and its container must be disposed of as hazardous waste.[1]
-
Avoid release to the environment.[1]
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. integraclear.com [integraclear.com]
- 5. echemi.com [echemi.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
